20(S),24(R)-Ocotillol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19-,20+,21-,22+,23-,24-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGBHUXQOPWGDK-HTGHARJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of Ocotillol-Type Saponins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ocotillol-type saponins, a unique class of tetracyclic triterpenoid glycosides. This document details their primary natural sources, quantitative distribution within various plant species, comprehensive experimental protocols for their extraction and isolation, and an exploration of their known biological activities and associated signaling pathways.
Introduction to Ocotillol-Type Saponins
Ocotillol-type saponins are a distinct subgroup of dammarane-type saponins characterized by a five-membered tetrahydrofuran ring in their side chain. The first of this class, ocotillol, was initially isolated from the resinous bark of Fouquieria splendens. However, the majority of naturally occurring ocotillol-type ginsenosides have since been discovered in various species of the Panax genus (ginseng). These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.
Natural Sources and Distribution
The primary natural sources of ocotillol-type saponins are plants belonging to the Panax genus. While present in several species, their concentration varies significantly. Panax vietnamensis (Vietnamese Ginseng) is distinguished by its particularly high content of these compounds, making it a prime subject of research and a valuable source for isolation.
Key Plant Sources
-
Panax vietnamensis (Vietnamese Ginseng): This species is the most abundant natural source of ocotillol-type saponins discovered to date. It contains a high concentration of majonoside R2, which can exceed 5% of the dry weight of the rhizome.[1][2]
-
Panax quinquefolius (American Ginseng): This species is a notable source of pseudoginsenoside F11 (PF11), which is considered a marker compound for distinguishing American ginseng from Asian ginseng (Panax ginseng).[3][4]
-
Panax japonicus (Japanese Ginseng): Various ocotillol-type saponins, including majonoside R1 and R2, have been isolated from this species.
-
Panax pseudoginseng subsp. himalaicus: This subspecies is another documented source of ocotillol-type saponins.
-
Fouquieria splendens (Ocotillo): The original source from which the parent compound, ocotillol, was first isolated.
Quantitative Data on Ocotillol-Type Saponin Content
The concentration of ocotillol-type saponins varies depending on the plant species, the specific part of the plant, and the age of the plant. The following tables summarize the available quantitative data.
Table 1: Content of Ocotillol-Type Saponins in Different Parts of Panax vietnamensis
| Plant Part | Total Saponin Content (mg/g) | Ocotillol-Type Saponin Content (% of Total Saponins) | Majonoside R2 (M-R2) Content (mg/g) | Reference |
| Rhizome | 195.2 | 74% | 93.5 | [5][6] |
| Radix (Main Root) | 155.9 | 67% | 70.6 | [5][6] |
| Fine Roots | 139.3 | 36% | Lower than rhizome and radix | [5][6] |
Table 2: Content of Majonoside R2 in Panax vietnamensis Rhizome at Different Ages
| Plant Age (Years) | Majonoside R2 Content (% dry weight) | Reference |
| 2 | Increases from 2 to 4 years | [7] |
| 4 | 3.70% | [7] |
| 5 | Increases from 4 to 7 years | [7] |
| 7 | 5.73% | [7] |
Table 3: Content of Pseudoginsenoside F11 (PF11) in Panax quinquefolius
| Plant Part | Total Saponin Content (mg/g) | Pseudoginsenoside F11 (PF11) Content (mg/g) | Reference |
| Fine Roots | 116 | Present | [8] |
| Main Roots | 76 | 1.5 - 20 (range for major ginsenosides including PF11) | [8] |
| Rhizomes | 107 | Present | [8] |
| Stems | 13 | Present | [8] |
| Leaves | 37 | 6 | [8] |
Experimental Protocols: Extraction and Isolation
The extraction and isolation of ocotillol-type saponins from plant material is a multi-step process involving initial extraction, fractionation, and subsequent chromatographic purification.
General Extraction and Fractionation Workflow
Caption: General workflow for the extraction and initial fractionation of ocotillol-type saponins.
Detailed Protocol for Extraction and Isolation of Majonoside R2 from Panax vietnamensis
This protocol is a composite of methodologies described in the literature.
1. Plant Material Preparation:
-
Air-dry the rhizomes of Panax vietnamensis at a temperature below 60°C.
-
Grind the dried rhizomes into a fine powder (e.g., <0.5 mm particle size).
2. Extraction:
-
Suspend the powdered plant material (e.g., 100 mg) in 70% methanol (e.g., 10 mL).
-
Perform ultrasonication for 20 minutes at 30°C.[9]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of water-saturated n-butanol.
-
Repeat the n-butanol partitioning three times.
-
Combine the n-butanol layers and evaporate the solvent to dryness to yield the crude saponin fraction.
4. Column Chromatography for Purification:
-
Subject the crude saponin fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 15:1:0.1 to 7:3:0.5).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), spraying with 10% H₂SO₄ in ethanol followed by heating to visualize the saponins.
-
Combine fractions containing the target compound (majonoside R2).
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the majonoside R2-rich fractions using a reversed-phase C18 preparative HPLC column.
-
Use a gradient elution system of water (A) and acetonitrile (B). An example gradient could be: 0-11 min, 21% B; 11-25 min, 21-32% B; 25-35 min, 32-40% B; 35-40 min, 40-95% B.
-
Monitor the elution using an Evaporative Light Scattering Detector (ELSD) due to the poor UV absorbance of ocotillol-type saponins.
-
Collect the peak corresponding to majonoside R2 and confirm its purity by analytical HPLC and spectroscopic methods (NMR, MS).
Signaling Pathways and Biological Activities
Ocotillol-type saponins have been shown to modulate several key signaling pathways, leading to a range of biological effects.
Pseudoginsenoside F11 (PF11)
Anti-Neuroinflammatory Effects: PF11 has been demonstrated to suppress the inflammatory response in microglia, the resident immune cells of the central nervous system. It achieves this by inhibiting the Toll-like receptor 4 (TLR4) mediated signaling pathway.
Caption: Signaling pathway for the anti-neuroinflammatory effects of Pseudoginsenoside F11.[8]
Neuroprotective Effects in Cerebral Ischemia: PF11 has shown neuroprotective effects in models of stroke. One mechanism involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) / Tropomyosin receptor kinase B (TrkB) pathway, which promotes neurogenesis.
Caption: BDNF/TrkB signaling pathway activated by Pseudoginsenoside F11.[7]
Majonoside R2 (MR2)
Anti-stress and Anxiolytic Effects: Majonoside R2 exhibits significant anti-stress effects, which are believed to be mediated through its interaction with the central nervous system. Its mechanism involves the GABA-A receptor complex.
References
- 1. The antistress effect of majonoside-R2, a major saponin component of Vietnamese ginseng: neuronal mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pseudoginsenoside F11 Enhances the Viability of Random-Pattern Skin Flaps by Promoting TFEB Nuclear Translocation Through AMPK-mTOR Signal Pathway [frontiersin.org]
- 3. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudoginsenoside‐F11 attenuates cerebral ischemic injury by alleviating autophagic/lysosomal defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Majonoside-R2, a major constituent of Vietnamese ginseng, attenuates opioid-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudoginsenoside-F11 improves long-term neurological function and promotes neurogenesis after transient cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudoginsenoside-F11 (PF11) exerts anti-neuroinflammatory effects on LPS-activated microglial cells by inhibiting TLR4-mediated TAK1/IKK/NF-κB, MAPKs and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
Semi-synthesis of 20(S),24(R)-Ocotillol from Protopanaxadiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the semi-synthesis of 20(S),24(R)-Ocotillol, a pharmacologically significant ocotillol-type ginsenoside, from the readily available precursor 20(S)-protopanaxadiol (PPD). This document details the core chemical transformations, presents quantitative data, and outlines comprehensive experimental protocols. Furthermore, it visualizes the synthetic workflow and a key biological signaling pathway modulated by ocotillol-type compounds.
Introduction
Ocotillol-type ginsenosides, characterized by a dammarane skeleton with a tetrahydrofuran ring in the side chain, have garnered considerable attention for their diverse pharmacological activities.[1] The semi-synthesis of these compounds is a crucial strategy to access sufficient quantities for research and development, as their isolation from natural sources is often low-yielding.[2] The conversion of 20(S)-protopanaxadiol to this compound proceeds through a two-step sequence involving epoxidation of the C24-C25 double bond followed by an intramolecular cyclization.[3][4] This guide focuses on the practical execution of this semi-synthesis.
Quantitative Data Summary
The semi-synthesis of this compound from 20(S)-protopanaxadiol results in a mixture of C24 epimers, namely this compound and 20(S),24(S)-Ocotillol. The diastereoselectivity of the cyclization step is influenced by the reaction conditions. The following table summarizes the reported yields and epimeric ratios.
| Starting Material | Key Reagents | Overall Yield (%) | Diastereomeric Ratio (24S:24R) | Reference |
| 20(S)-Protopanaxadiol | m-CPBA | Not explicitly stated for the two-step process | 3.6:1 | [5] |
| Acetylated 20(S)-Protopanaxadiol | m-CPBA, followed by hydrolysis | Not explicitly stated for the two-step process | Nearly 1:1 | [5] |
| 20(S)-Protopanaxatriol (related substrate) | m-CPBA | 44.1 (24R) and 28.6 (24S) | - | [4] |
Experimental Protocols
The following protocols are a composite representation of methodologies described in the scientific literature.
Preparation of 20(S)-Protopanaxadiol (PPD) from Total Ginsenosides
This initial step provides the starting material for the semi-synthesis.
Materials:
-
Total ginsenosides
-
n-Butanol (n-BuOH)
-
Sodium hydroxide (NaOH)
-
1% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 500 mL round-bottom flask, add total ginsenosides (2.0 g), n-butanol (250 mL), and sodium hydroxide (10 g).[6]
-
Heat the mixture to 130°C with stirring under an argon atmosphere for 48 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with water (2 x 100 mL), 1% HCl (2 x 100 mL), 5% NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).[6]
-
Dry the organic phase over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain a sticky oil.
-
Purify the residue by silica gel column chromatography to yield 20(S)-protopanaxadiol.
Semi-synthesis of this compound and 20(S),24(S)-Ocotillol
This two-step procedure involves the epoxidation of the C24-C25 double bond of PPD followed by intramolecular cyclization.
Step 1: Epoxidation of 20(S)-Protopanaxadiol
Materials:
-
20(S)-Protopanaxadiol (PPD)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 20(S)-protopanaxadiol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (approximately 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The exact molar ratio can influence the reaction and should be optimized.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 20(S),24(S/R)-epoxyprotopanaxadiol intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to form Ocotillol Epimers
The cyclization of the epoxy intermediate to form the tetrahydrofuran ring is typically acid-catalyzed.
Materials:
-
Crude 20(S),24(S/R)-epoxyprotopanaxadiol
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
A catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid). The choice of acid can influence the diastereoselectivity.
Procedure:
-
Dissolve the crude epoxy intermediate in an anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of the chosen acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a crude mixture of this compound and 20(S),24(S)-Ocotillol.
Purification of this compound
The separation of the C24 epimers is a critical step and is typically achieved by column chromatography.
Materials:
-
Crude mixture of ocotillol epimers
-
Silica gel for column chromatography
-
Solvent system for elution (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column with a suitable solvent system (e.g., hexane-ethyl acetate).
-
Dissolve the crude mixture of ocotillol epimers in a minimal amount of the eluting solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing each epimer. The 24(R) epimer is generally less polar than the 24(S) epimer.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the purified product.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the semi-synthesis of this compound from total ginsenosides.
References
- 1. Design, Synthesis, and Antibacterial Evaluation of Novel Ocotillol Derivatives and Their Synergistic Effects with Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Conversion of Protopanaxadiol to 20(S),24(R)-Ocotillol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic pathway leading from the ginsenoside aglycone, 20(S)-protopanaxadiol (PPD), to the pharmacologically active ocotillol-type saponin, 20(S),24(R)-Ocotillol. This biotransformation is a critical step in the in vivo activation of certain ginsenosides and is of significant interest for drug development and the understanding of the therapeutic actions of ginseng.
The Metabolic Pathway: An Overview
The conversion of 20(S)-protopanaxadiol to this compound is primarily a phase I metabolic reaction mediated by cytochrome P450 (CYP) enzymes. The key transformation involves the formation of an epoxide ring, leading to the characteristic ocotillol structure. The main metabolites of PPD are the (20S,24R) and (20S,24S) epimers of ocotillol[1][2].
The predominant enzymes responsible for this oxidative metabolism in humans are CYP3A4 and CYP3A5, which are highly expressed in the liver and intestines[3]. The reaction involves the oxidation of the terminal double bond in the side chain of PPD to form an epoxide, which then rearranges to form the stable tetrahydrofuran ring of the ocotillol structure.
dot
Quantitative Data
Table 1: Enzyme Kinetic Parameters for the Metabolism of Compound K by Human Liver Microsomes and Recombinant CYP3A4
| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) |
| Human Liver Microsomes | 84.20 ± 21.92 | 0.28 ± 0.04 |
| Recombinant CYP3A4 | 27.03 ± 5.04 | 0.68 ± 0.04 (nmol/nmol P450/min) |
Data adapted from a study on the metabolism of ginsenoside Compound K.
Table 2: In Vivo Exposure of Protopanaxadiol and its Ocotillol Metabolites in Rats
| Compound | In Vivo Exposure (% of PPD) |
| PPD-glucuronide (M1) | 11.91 |
| (20S,24S)-epoxy-dammarane-3,12,25-triol (M2) | 47.95 |
| (20S,24R)-epoxydammarane-3,12,25-triol (M3) | 22.62 |
Data represents the relative exposure of metabolites compared to the parent compound, PPD, in rat plasma[4].
Experimental Protocols
In Vitro Metabolism of Protopanaxadiol using Human Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of PPD to ocotillol epimers using human liver microsomes (HLMs).
Materials:
-
20(S)-Protopanaxadiol (PPD)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., ginsenoside Rh2)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs, and PPD at the desired concentrations. A typical final concentration for PPD is in the range of 1-50 μM, and for HLMs is 0.5-1 mg/mL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes). The incubation is typically performed in a shaking water bath.
-
Termination of Reaction: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard. The acetonitrile will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.
dot
LC-MS/MS Analysis of Protopanaxadiol and its Metabolites
This section outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of PPD and its ocotillol metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM acetic acid) and an organic phase (e.g., acetonitrile and/or methanol).
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions need to be optimized for each analyte and the internal standard. For example:
Sample Preparation for Analysis:
The supernatant from the in vitro metabolism assay is directly injected into the LC-MS/MS system. For plasma samples, protein precipitation with acetonitrile is a common and effective method for sample cleanup[4].
Signaling Pathways and Logical Relationships
The metabolism of protopanaxadiol to ocotillol is a key step that can influence the overall pharmacological activity of ginsenosides. The parent compound, PPD, and its ocotillol metabolites may have different affinities for various biological targets, thus modulating different signaling pathways.
dot
This diagram illustrates that both the parent compound and its metabolite can interact with distinct biological targets, leading to the modulation of different signaling pathways and ultimately resulting in a complex pharmacological profile. Understanding this metabolic conversion is therefore crucial for predicting the efficacy and potential drug-drug interactions of ginseng-derived compounds.
References
- 1. Identification of 20(S)-protopanaxadiol metabolites in human liver microsomes and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal cytochrome p450-mediated metabolism of protopanaxatriol ginsenosides: metabolite profile, reaction phenotyping, and structure-metabolism relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 20(S)-protopanaxadiol and its three metabolites in rat plasma by LC-MS/MS: application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Ocotillol Epimers from Panax Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of ocotillol epimers, specifically (24R)-ocotillol and (24S)-ocotillol, from various Panax species. Ocotillol-type saponins are a significant class of tetracyclic triterpenoids found in medicinal plants of the Panax genus, such as American ginseng (Panax quinquefolius) and Vietnamese ginseng (Panax vietnamensis).[1] These compounds, and their epimers, are of increasing interest to the pharmaceutical industry due to their potential therapeutic activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.
The isolation and purification of individual ocotillol epimers present a significant challenge due to their structural similarity and the complex phytochemical matrix of Panax species. This guide outlines a multi-step strategy involving extraction, preliminary fractionation, and high-resolution chromatographic separation.
I. Quantitative Overview of Ocotillol-Type Saponins in Panax Species
The concentration of ocotillol-type saponins can vary significantly depending on the Panax species, the specific part of the plant used, and the age of the plant. Panax vietnamensis is particularly rich in ocotillol-type saponins compared to other species.[2]
Table 1: Content of Major Ocotillol-Type Saponins in Different Parts of Panax vietnamensis
| Plant Part | Majonoside R2 (mg/g) | Vina-ginsenoside R2 (mg/g) | Total Ocotillol-Type Saponins (mg/g) |
| Rhizome | 50.3 | 12.1 | 146.2 |
| Radix | 42.5 | 10.2 | 115.5 |
| Fine Roots | 25.8 | 6.2 | 45.9 |
Data synthesized from studies on Panax vietnamensis. Actual yields may vary.
Table 2: Comparison of Analytical Methods for Ocotillol-Type Saponin Quantification
| Analytical Method | Detector | Advantages | Disadvantages |
| HPLC-UV | UV/PDA | Good linearity for some saponins. | Low sensitivity for ocotillol-type saponins lacking a strong chromophore. |
| HPLC-ELSD | ELSD | Universal detection for non-chromophoric compounds like ocotillol saponins.[3][4] | Non-linear response can require logarithmic calibration. |
| UPLC-QTOF-MS | Mass Spectrometry | High sensitivity and specificity; allows for structural elucidation. | Higher equipment cost and complexity. |
II. Experimental Protocols
The following protocols are a synthesis of methodologies reported in the literature for the isolation of ginsenosides and their isomers from Panax species.
A. Extraction of Total Saponins
This initial step aims to extract a broad range of saponins from the plant material.
1. Plant Material Preparation:
-
Dried and powdered leaves, stems, or roots of the selected Panax species are used as the starting material. The leaves of Panax quinquefolius have been reported to be a good source of ocotillol-type ginsenosides.[5]
2. Extraction Solvent:
-
70% ethanol or methanol is commonly used for the extraction of ginsenosides.
3. Extraction Procedure (Ultrasonic-Assisted Extraction):
-
Mix the powdered plant material with the extraction solvent at a solid-liquid ratio of 1:10 to 1:20 (g/mL).
-
Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure to obtain the crude saponin extract.
B. Preliminary Purification using Macroporous Resin Column Chromatography
This step serves to enrich the saponin fraction and remove pigments, polysaccharides, and other highly polar or non-polar impurities.
1. Resin Selection:
-
Non-polar or weakly polar macroporous resins (e.g., D101, AB-8) are suitable for saponin adsorption.
2. Protocol:
-
Dissolve the crude saponin extract in deionized water.
-
Load the aqueous solution onto a pre-conditioned macroporous resin column.
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar compounds.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor the saponin content using Thin Layer Chromatography (TLC).
-
Combine the saponin-rich fractions (typically eluting in 50-70% ethanol) and concentrate under reduced pressure.
C. Fractionation by Silica Gel Column Chromatography
This step separates the total saponin extract into fractions with varying polarities, which helps in simplifying the mixture for the final purification step.
1. Stationary Phase:
-
Silica gel (200-300 mesh).
2. Mobile Phase:
-
A gradient of chloroform-methanol-water or ethyl acetate-methanol is commonly employed. A typical gradient could be a stepwise increase in the proportion of methanol.
3. Protocol:
-
Dissolve the enriched saponin fraction in a small amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the silica gel with the adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with the chosen mobile phase gradient, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the ocotillol epimers.
-
Combine the fractions rich in the target compounds and concentrate them.
D. Isolation of Ocotillol Epimers by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final and most critical step for separating the individual (24R)- and (24S)-ocotillol epimers.
1. Column:
-
A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm) is a common choice for preparative separation of ginsenosides.
2. Mobile Phase:
-
A binary gradient of methanol-water or acetonitrile-water is typically used.
3. Protocol:
-
Dissolve the fraction containing the ocotillol epimers from the silica gel column in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
Elute with a linear gradient, for example, starting from 50% methanol in water to 80% methanol in water over 60 minutes. The exact gradient should be optimized based on analytical HPLC results.
-
Monitor the elution at a low wavelength, typically around 203 nm, as saponins lack a strong chromophore.
-
Collect the fractions corresponding to the peaks of the two epimers.
-
Concentrate the collected fractions under reduced pressure and then lyophilize to obtain the purified (24R)- and (24S)-ocotillol.
4. Purity Analysis:
-
The purity of the isolated epimers should be determined using analytical HPLC or UPLC-MS. Purity is typically reported as the peak area percentage.
III. Visualization of the Isolation and Purification Workflow
The following diagram illustrates the overall workflow for the isolation and purification of ocotillol epimers from Panax species.
Caption: Workflow for Ocotillol Epimer Isolation.
This guide provides a foundational framework for the isolation and purification of ocotillol epimers. Researchers should note that the optimization of each step, particularly the chromatographic separations, is crucial for achieving high purity and yield of the target compounds.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method [mdpi.com]
- 4. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginseng leaf-stem: bioactive constituents and pharmacological functions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cardioprotective Effects of 20(S),24(R)-Ocotillol Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanisms underlying the cardioprotective effects of 20(S),24(R)-Ocotillol, a stereoisomer of an ocotillol-type ginsenoside. Emerging evidence points to its significant potential in mitigating myocardial injury, primarily through the modulation of apoptotic and oxidative stress pathways. This document provides a comprehensive overview of the core signaling pathways, quantitative data from key experimental findings, and detailed experimental protocols to facilitate further research and development in this promising area of cardiovascular therapeutics.
Introduction
Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The reperfusion of ischemic myocardial tissue, while essential, can paradoxically exacerbate injury, a phenomenon known as ischemia-reperfusion (I/R) injury. This process is characterized by a surge in reactive oxygen species (ROS), inflammation, and apoptosis of cardiomyocytes. Ocotillol-type ginsenosides, derived from Panax species, have garnered attention for their therapeutic potential in cardiovascular diseases. Specifically, the this compound epimer has demonstrated notable cardioprotective properties. This guide synthesizes the current understanding of its mechanism of action, focusing on its signaling cascades that confer protection against myocardial cell death and oxidative damage.
Core Signaling Pathways
The cardioprotective effects of this compound are attributed to its ability to intervene in critical signaling pathways that govern cell survival and redox homeostasis. The primary mechanisms identified are the inhibition of the mitochondrial apoptotic pathway and the activation of the Nrf2 antioxidant response.
Inhibition of Apoptosis
This compound exerts a potent anti-apoptotic effect in cardiomyocytes subjected to oxidative stress. This is achieved through the regulation of the Bcl-2 family of proteins and the subsequent inhibition of caspase activation.
-
Regulation of Bcl-2 Family Proteins: Ocotillol-type ginsenosides have been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][2] This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, favoring survival by preventing the permeabilization of the mitochondrial outer membrane.[1][2]
-
Inhibition of Caspase-3 Activation: By stabilizing the mitochondrial membrane, this compound prevents the release of cytochrome c into the cytosol, a key event in the activation of the caspase cascade. This leads to a significant reduction in the activity of caspase-3, the primary executioner caspase responsible for the cleavage of cellular proteins and subsequent apoptotic cell death.[1][2]
Activation of the Nrf2 Antioxidant Pathway
Recent studies on ocotillol derivatives have illuminated the role of the Keap1/Nrf2/ARE signaling pathway in mediating their protective effects against ischemia-reperfusion injury.[3] While this has been demonstrated in retinal models, the fundamental nature of this antioxidant pathway suggests a similar mechanism in cardiomyocytes. The S-configuration at the C-24 position, as in this compound, appears to be crucial for this activity.[3]
-
Nrf2 Activation: Under conditions of oxidative stress, this compound is proposed to facilitate the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus.
-
ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to neutralize reactive oxygen species.
References
An In-depth Technical Guide on the Interaction of 20(S),24(R)-Ocotillol with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
20(S),24(R)-Ocotillol, a dammarane-type triterpenoid and a metabolite of certain ginsenosides, has garnered significant interest for its diverse pharmacological activities. A critical aspect of its mechanism of action lies in its interaction with cellular membranes, which governs its absorption, bioavailability, and engagement with cellular machinery. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with the cell membrane. It synthesizes available data on its influence on membrane permeability, its interaction with membrane transport proteins, and the hypothesized biophysical effects on the lipid bilayer. Detailed experimental protocols for key assays and visualizations of proposed mechanisms and workflows are included to facilitate further research in this area.
Introduction: The Cell Membrane as a Primary Target
The cellular membrane is not merely a passive barrier but a dynamic interface that mediates a vast array of physiological processes. For a pharmacologically active compound like this compound, its journey into and effect on a cell begins at this lipid bilayer. The amphiphilic nature of ginsenosides and their metabolites suggests a strong propensity for membrane interaction, which can lead to modulation of membrane biophysical properties such as fluidity and permeability.[1] Furthermore, these interactions can influence the function of integral and membrane-associated proteins, including transporters and signaling receptors.[1] This guide will delve into the specifics of these interactions for this compound, drawing from direct studies and data from closely related analogs.
Biophysical Interaction with the Lipid Bilayer
While direct biophysical studies on this compound are limited, the behavior of related dammarane-type ginsenosides, such as ginsenoside Rh2, provides a strong model for its interaction with the lipid bilayer.
Proposed Model of Membrane Insertion and Perturbation
Ginsenosides, due to their amphiphilic structure, can insert themselves into the lipid bilayer. The hydrophobic triterpene core is expected to align with the acyl chains of the phospholipids, while any hydrophilic moieties would interact with the polar head groups at the membrane-water interface.[1] For this compound, the hydroxyl groups and the tetrahydrofuran ring likely influence its orientation and depth of insertion.
A study on the closely related ginsenoside Rh2, which also possesses a dammarane core, revealed that it preferentially resides in the shallow interior of the liquid-disordered (Ld) phase of the membrane.[2] This positioning leads to a reduction in the order of the lipid acyl chains, effectively loosening their packing and potentially increasing membrane permeability.[2] It is plausible that this compound adopts a similar mechanism, tilting its molecular axis relative to the membrane normal, thereby creating packing defects in the lipid bilayer.
Caption: Proposed interaction of this compound with the lipid bilayer.
Potential Effects on Membrane Fluidity
By disordering the acyl chains of phospholipids, compounds like ginsenoside Rh2 can increase membrane fluidity.[2][3] This alteration in a fundamental property of the membrane can have cascading effects on the function of embedded proteins, including ion channels and receptors, whose conformational states and lateral mobility are sensitive to the fluidity of their lipid environment.[1] While not yet experimentally verified for this compound, it is a probable consequence of its insertion into the membrane.
Interaction with Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction.[4][5] Some saponins are known to interact with cholesterol, a key component of lipid rafts.[6] However, studies on ginsenoside Rh2 indicate a preference for the liquid-disordered phase over the more ordered, raft-like liquid-ordered (Lo) phase.[2] This suggests that this compound may not preferentially partition into lipid rafts and could potentially exert its effects on the bulk membrane. Further investigation is required to confirm its specific interactions with these microdomains.
Interaction with Membrane Proteins: The Case of P-glycoprotein
A significant aspect of this compound's membrane interaction is its role as an inhibitor of the efflux pump P-glycoprotein (P-gp).[7][8] P-gp is a critical determinant of drug absorption and distribution, and its inhibition can enhance the bioavailability of co-administered drugs.
Stereoselective Permeability and P-gp Inhibition
Research has demonstrated a marked difference in the transmembrane permeability of the 24R and 24S epimers of 20(S)-Ocotillol.[7][8] The 24R epimer exhibits significantly higher permeability across Caco-2 cell monolayers, a standard in vitro model for intestinal absorption.[7][8] This stereoselectivity suggests that the spatial configuration at the C24 position is crucial for how the molecule traverses the cell membrane.
Both the 24R and 24S epimers have been shown to be potent inhibitors of P-gp, with the 24R epimer demonstrating stronger inhibition in situ.[7][8] They achieve this by increasing the cellular retention of P-gp substrates like rhodamine 123 and decreasing the efflux of digoxin, without altering the expression level of P-gp itself.[7][8] This indicates a direct functional inhibition of the transporter.
Quantitative Data on Permeability and P-gp Inhibition
The following tables summarize the key quantitative findings from studies on this compound and its 24S epimer.[7][8]
Table 1: Oral Bioavailability and Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Absolute Bioavailability (%) |
| This compound | 5-20 | ~14 times higher than 24S-epimer |
| 20(S),24(S)-Ocotillol | 5-20 | - |
Data adapted from Wang et al. (2014).[7][8]
Table 2: Apparent Permeability Coefficients (Papp) in Caco-2 Cell Monolayers
| Compound | Concentration (µM) | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) |
| This compound | 1 | 5-7 times higher than 24S | - | ~1 |
| 5 | 5-7 times higher than 24S | - | ~1 | |
| 20 | 5-7 times higher than 24S | - | ~1 | |
| 20(S),24(S)-Ocotillol | 1-20 | - | - | 1.5 - 1.8 |
Data adapted from Wang et al. (2014).[7][8]
Table 3: Inhibition of P-gp Substrate (Digoxin) Efflux in Caco-2 Cells
| Inhibitor | Concentration (µM) | Digoxin Efflux Ratio Reduction |
| This compound | 1 | Significant (p<0.01) |
| 10 | Significant (p<0.01), stronger than 1 µM | |
| 20(S),24(S)-Ocotillol | 1 | Significant (p<0.01) |
| 10 | Significant (p<0.01), stronger than 1 µM |
Data adapted from Wang et al. (2014).[7][8]
Potential Membrane-Associated Signaling Pathways
While a direct signaling pathway initiated by this compound at the membrane has not been fully elucidated, its effects on neuronal activity and inflammation suggest modulation of membrane-associated signaling cascades.
One study found that ocotillol enhances neuronal excitability by increasing the release of glutamate.[9] This could be an indirect consequence of altered membrane fluidity affecting the function of proteins involved in neurotransmitter release, or a more direct interaction with presynaptic components.
References
- 1. Frontiers | Lipid Membranes as Key Targets for the Pharmacological Actions of Ginsenosides [frontiersin.org]
- 2. Mode of molecular interaction of triterpenoid saponin ginsenoside Rh2 with membrane lipids in liquid-disordered phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Modulators of Lipid Raft Stability and Protein-Raft Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. ijpsonline.com [ijpsonline.com]
In Silico Docking Analysis of 20(S),24(R)-Ocotillol: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in silico docking studies conducted on 20(S),24(R)-Ocotillol, a significant metabolite of protopanaxadiol-type ginsenosides. Ocotillol-type saponins, including this compound, are recognized for a variety of biological activities such as neuroprotective, anti-inflammatory, and anti-myocardial ischemia effects. This document summarizes key quantitative data, details the experimental protocols for computational analyses, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the molecular interactions of this compound.
Molecular Docking and Binding Affinity Analysis
Molecular docking simulations have been instrumental in elucidating the stereoselective interactions of this compound and its epimers with various protein targets. These studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics and the therapeutic mechanisms of this compound.
Quantitative Docking Results
The following table summarizes the quantitative data from molecular docking studies, including docking scores and binding free energies, which indicate the binding affinity of this compound and its related epimer with key protein targets.
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |
| This compound | CYP3A4 | - | - | Not specified | [1] |
| 20(S),24(S)-Ocotillol | CYP3A4 | - | - | Not specified | [1] |
| This compound | P-glycoprotein (P-gp) | - | - | Not specified | [1][2] |
| 20(S),24(S)-Ocotillol | P-glycoprotein (P-gp) | - | - | Not specified | [1][2] |
| Ocotillol | Epidermal Growth Factor (EGF) | - | - | ASP-808, THR-862 (via hydrogen bonds) | [3] |
| Ocotillol | Nitric Oxide Synthase 2 (NOS2) | - | - | Not specified | [3] |
Note: Specific docking scores and binding free energies were not always explicitly stated in the reviewed literature, which often focused on comparative interactions.
Experimental Protocols for In Silico Docking
The methodologies employed in the cited in silico docking studies are crucial for the reproducibility and validation of the findings. The general workflow involves protein and ligand preparation, receptor grid generation, and the docking calculation itself.
General Molecular Docking Protocol
A representative protocol for molecular docking studies, as described for ocotillol with EGF and NOS2, is outlined below.[3]
-
Software Utilization : The Grid-based Ligand Docking with Energetics (GLIDE) module within the Schrödinger software suite is a commonly used tool.[3]
-
Protein Preparation :
-
The three-dimensional crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning bond orders, and performing energy minimization to relieve any steric clashes. This ensures a chemically correct and stable protein structure for docking.
-
-
Ligand Preparation :
-
The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation. This is typically done using molecular mechanics force fields.
-
-
Receptor Grid Generation :
-
A docking grid is defined around the active site of the target protein. This grid specifies the volume in which the ligand will be docked and pre-calculates the potential energy of the protein atoms, which speeds up the docking calculations.
-
-
Glide Docking :
-
The prepared ligand is then docked into the defined receptor grid. The docking algorithm samples a wide range of ligand conformations and orientations within the active site.
-
The resulting poses are scored based on their calculated binding affinity (e.g., docking score, GlideScore), and the best-scoring poses are selected for further analysis of the ligand-protein interactions.
-
Signaling Pathways and Molecular Mechanisms
In silico studies, in conjunction with experimental data, help to elucidate the signaling pathways through which this compound and related compounds exert their biological effects.
Arachidonic Acid Metabolism in Gastric Ulcer Protection
Ocotillol has been shown to have a gastroprotective effect, which is partly mediated through its influence on arachidonic acid metabolism. This pathway is a key player in inflammatory responses associated with gastric ulcers.[3]
P-glycoprotein Inhibition and Drug Bioavailability
Both this compound and its 24S-epimer have been identified as potent inhibitors of P-glycoprotein (P-gp).[2][4][5][6] P-gp is an efflux pump that contributes to multidrug resistance and can limit the oral bioavailability of drugs. The inhibition of P-gp by these compounds can therefore enhance the absorption and efficacy of co-administered therapeutic agents.
Conclusion
The in silico docking studies of this compound have provided valuable molecular-level insights into its interactions with key biological targets. These computational approaches are essential for understanding the stereoselective ADME properties and pharmacological activities of this promising natural product derivative. The presented data and protocols serve as a foundational guide for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a therapeutic agent or as a modulator of drug disposition. Further research combining computational and experimental methods will continue to unravel the full therapeutic potential of this and related ocotillol-type saponins.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Stereoselective property of 20(S)-protopanaxadiol ocotillol type epimers affects its absorption and also the inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 20(S),24(R)-Ocotillol in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
20(S),24(R)-Ocotillol, a stereoisomer of the ocotillol-type epimers, is a significant metabolite of 20(S)-protopanaxadiol (PPD), a derivative of ginsenosides found in Panax ginseng.[1][2][3][4][5] Due to its potential pharmacological activities, including cardioprotective effects, robust and sensitive analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, metabolic, and toxicological studies in drug development.[1] This application note provides a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The described method is based on established protocols for the analysis of PPD and its metabolites, offering high selectivity and sensitivity for accurate quantification.[6][7]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol is intended as a guide and may require optimization for specific laboratory conditions and matrices.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Ginsenoside Rh2 or other suitable analogue[2][6]
-
HPLC-grade acetonitrile, methanol, ethyl acetate, ether, and dichloromethane[2]
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma)
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a commonly employed method for the extraction of ocotillol-type epimers from biological matrices.[1][2][6][9]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 100 µL of internal standard solution (a suitable concentration prepared in methanol-water, 1:1, v/v).[2]
-
For alkalization, which can improve extraction efficiency, add 50 µL of 0.3 mol/L sodium hydroxide solution.[2]
-
Add 3 mL of an extraction solvent mixture, such as ether-dichloromethane (3:2, v/v) or ethyl acetate.[2]
-
Vortex the mixture for 1 minute, followed by shaking for 15 minutes.[2]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 30% methanol) for LC-MS/MS analysis.[10]
3. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Recommended Conditions |
| LC System | Agilent 1100/1200 series or equivalent[1][8] |
| Column | Shim-pack XR-ODS C18 (50 mm × 2.1 mm, 2.2 µm) or Zorbax extend C18[1][6] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile[8] |
| Gradient Elution | 0-1 min: 10% B1-5 min: 10-100% B5-10 min: 100% B10.1-15 min: 10% B[8] |
| Flow Rate | 0.2 mL/min[8] |
| Column Temperature | 50°C[8] |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Thermo Electron TSQ Quantum Access)[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | This compound: m/z 477.4 → 441.4[7]Internal Standard (Ginsenoside Rh2): m/z 623.5 → 605.5[2] |
| Collision Energy (CE) | To be optimized for the specific instrument. |
4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8][11] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration. A typical range for similar compounds is 1-100 ng/mL.[6][7]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).[7]
-
Recovery: The efficiency of the extraction procedure. For similar compounds, recoveries are often greater than 80%.[7]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for this compound (referred to as 24R-epimer) in rat plasma after intravenous and oral administration, as reported in the literature.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (iv) | 5 | 135.8 ± 34.5 | 210.7 ± 45.3 | - |
| Oral (po) | 50 | 45.2 ± 12.8 | 258.6 ± 78.9 | 12.3 |
Data adapted from a study on the stereoselective properties of 20(S)-protopanaxadiol ocotillol type epimers.[1]
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are still under investigation, ginsenosides and their metabolites are known to exert their pharmacological effects through various mechanisms. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to cardioprotective effects.
References
- 1. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and sensitive LC-MS/MS assay for the quantitation of 20(S)-protopanaxadiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 20(S)-protopanaxadiol and its three metabolites in rat plasma by LC-MS/MS: application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. agilent.com [agilent.com]
- 11. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 20(S),24(R)-Ocotillol in RAW 264.7 Cell Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of 20(S),24(R)-Ocotillol, a bioactive triterpenoid, in in vitro inflammation assays employing the murine macrophage cell line RAW 264.7. Macrophages are pivotal cells in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of a cascade of pro-inflammatory mediators. The protocols detailed herein, along with the supporting data and pathway visualizations, are designed to facilitate the investigation of the anti-inflammatory properties of this compound and to elucidate its mechanism of action.
Ocotillol-type triterpenoids, including the 20(S) and 20(R) epimers, have demonstrated notable anti-inflammatory activities. Specifically, in LPS-stimulated RAW 264.7 cells, these compounds have been shown to inhibit the release of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1]. Understanding the specific effects of the this compound stereoisomer is crucial for the development of novel anti-inflammatory therapeutics.
Data Presentation
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound Class | Target Mediator | Activity in LPS-stimulated RAW 264.7 cells |
| 20S-Epimers | Nitric Oxide (NO) | Inhibited release |
| 20R-Epimers | Nitric Oxide (NO) | Inhibited release |
| 20S-Epimers | Prostaglandin E2 (PGE2) | Primarily inhibited release |
| 20R-Epimers | Prostaglandin E2 (PGE2) | Less effective in inhibiting release |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound Class | Target Cytokine | Activity in LPS-stimulated RAW 264.7 cells |
| 20S-Epimers | TNF-α | Less effective in inhibiting release |
| 20R-Epimers | TNF-α | Primarily inhibited release |
| 20S-Epimers | IL-6 | Inhibited release |
| 20R-Epimers | IL-6 | Inhibited release |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
Materials:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cell monolayer with sterile PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
LPS-Induced Inflammation Assay
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed RAW 264.7 cells in appropriate cell culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot and qPCR) at a density of 1.5 x 10^5 cells/well for 96-well plates and 1 x 10^6 cells/well for 6-well plates.
-
Allow the cells to adhere overnight in a humidified incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).
-
After incubation, collect the cell culture supernatants for analysis of NO and cytokines. For Western blotting or qPCR, lyse the cells.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Materials:
-
Cell culture supernatants
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Protocol:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
In a new 96-well plate, add 50 µL of cell culture supernatant from each experimental condition and 50 µL of each standard solution.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Measurement of Cytokine Production (ELISA)
Materials:
-
Cell culture supernatants
-
ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well microplate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits for TNF-α and IL-6.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Analysis of Inflammatory Signaling Pathways (Western Blot)
Materials:
-
RAW 264.7 cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells treated as described in section 2.2 at appropriate time points (e.g., 15-60 minutes for phosphorylation events).
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control and total protein where appropriate.
Visualization of Pathways and Workflows
Experimental workflow for assessing this compound.
LPS-induced signaling and potential targets of this compound.
References
Application Note: Caco-2 Cell Permeability Assay for 20(S),24(R)-Ocotillol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caco-2 cell permeability assay is a robust in vitro model used to predict the in vivo absorption of orally administered drugs.[1][2] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins.[3][4][5] This model is instrumental in the early stages of drug discovery and development for screening compounds for their potential oral bioavailability.[6] This application note provides a detailed protocol for assessing the permeability of 20(S),24(R)-Ocotillol, a stereoisomer of an ocotillol-type ginsenoside, using the Caco-2 cell model.[7][8] Ocotillol-type saponins, including this compound, are of interest for their potential therapeutic activities.[9][10][11]
Principle of the Assay
The Caco-2 permeability assay measures the rate of transport of a test compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. The assay can be performed in two directions: from the apical (AP) to the basolateral (BL) side, which mimics intestinal absorption into the bloodstream, and from the BL to the AP side, which can indicate the involvement of efflux transporters.[4][5] The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the monolayer. This value is then used to classify the compound's permeability and predict its in vivo absorption potential.[3][5]
Data Presentation
The permeability of this compound (24R-epimer) and its stereoisomer 20(S),24(S)-Ocotillol (24S-epimer) was evaluated across Caco-2 cell monolayers. The results demonstrate a significant difference in permeability between the two epimers, highlighting the stereoselective nature of its intestinal absorption.[7][8]
Table 1: Apparent Permeability Coefficient (Papp) and Efflux Ratio of this compound and its 24S-epimer in Caco-2 Cells [7]
| Compound | Concentration (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | 1 | 0.85 ± 0.12 | 0.83 ± 0.09 | 0.98 |
| 5 | 0.91 ± 0.15 | 0.95 ± 0.11 | 1.04 | |
| 20 | 1.02 ± 0.18 | 1.05 ± 0.13 | 1.03 | |
| 20(S),24(S)-Ocotillol | 1 | 0.15 ± 0.03 | 0.43 ± 0.06 | 2.87 |
| 5 | 0.18 ± 0.04 | 0.51 ± 0.07 | 2.83 | |
| 20 | 0.21 ± 0.05 | 0.59 ± 0.08 | 2.81 |
Data is presented as mean ± standard deviation.
Interpretation of Permeability Data
The Papp values are often categorized to predict in vivo absorption. A common classification is as follows:
-
Low Permeability (Poor Absorption): Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability (Moderate Absorption): 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s
-
High Permeability (High Absorption): Papp ≥ 10.0 x 10⁻⁶ cm/s
Based on this classification, this compound demonstrates low to moderate permeability.
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4] The data indicates that the 24S-epimer is likely a substrate of an efflux transporter, while the 24R-epimer is not.[7]
Experimental Protocol
This protocol outlines the key steps for performing a Caco-2 permeability assay.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Hanks' Balanced Salt Solution (HBSS) or Transport Buffer (pH 6.5 for apical, pH 7.4 for basolateral)
-
Lucifer yellow or a similar low-permeability marker
-
Test compound: this compound
-
Control compounds:
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[13]
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 25 and 52 for permeability studies.[12]
-
Seeding on Transwell® Inserts:
-
Pre-wet the Transwell® inserts with culture medium.
-
Resuspend Caco-2 cells to a final concentration of approximately 2.6 x 10⁵ cells/cm².[13]
-
Seed the cells onto the apical side of the inserts.
-
Add fresh culture medium to the basolateral side.
-
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3][13] Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before conducting the permeability assay, it is crucial to verify the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Equilibrate the cell monolayers with pre-warmed transport buffer.
-
Measure the TEER of each insert using a voltohmmeter.
-
TEER values should be ≥200 Ω·cm² to indicate a confluent and intact monolayer.[14]
-
-
Lucifer Yellow Permeability:
-
Add Lucifer yellow solution to the apical chamber.
-
After a defined incubation period (e.g., 1 hour), collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples.
-
The permeability of Lucifer yellow should be low (Papp < 1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
Permeability Assay
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Equilibrate the cells in transport buffer for 30 minutes at 37°C.
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Remove the buffer from the apical and basolateral chambers.
-
Add the test compound solution (this compound in transport buffer, pH 6.5) to the apical chamber (donor).[1]
-
Add fresh transport buffer (pH 7.4) to the basolateral chamber (receiver).[1]
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[14]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.[14]
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Follow the same procedure as the A→B experiment, but add the test compound to the basolateral chamber (donor) and sample from the apical chamber (receiver).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis
-
Calculate the rate of transport (dQ/dt): Plot the cumulative amount of compound in the receiver chamber versus time and determine the slope from the linear portion of the curve.
-
Calculate the Apparent Permeability Coefficient (Papp):
-
Use the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).[4]
-
-
-
Calculate the Efflux Ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)[3]
-
Visualization
Experimental Workflow
The following diagram illustrates the general workflow of the Caco-2 cell permeability assay.
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Logical Relationship for Data Interpretation
This diagram shows how the calculated Papp value and efflux ratio are used to predict in vivo absorption and assess transporter interaction.
Caption: Interpretation of Caco-2 Permeability Data.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 6. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective property of 20(S)-protopanaxadiol ocotillol type epimers affects its absorption and also the inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and crystal structures of C24-epimeric 20(R)-ocotillol-type saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols: Neuroprotective Assay of 20(S),24(R)-Ocotillol in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases pose a significant and growing challenge to global health. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a neuronal phenotype. Ocotillol-type saponins, derived from plants of the Panax genus, have garnered interest for their potential biological activities, including neuroprotective effects. This document provides a set of detailed protocols for evaluating the neuroprotective potential of a specific ocotillol derivative, 20(S),24(R)-Ocotillol, against oxidative stress-induced cell death in SH-SY5Y cells.
While direct experimental data on the neuroprotective effects of this compound in SH-SY5Y cells is not extensively available in current literature, the following protocols describe standard assays to characterize such effects. These methodologies are foundational for screening and elucidating the mechanisms of novel neuroprotective compounds. The presented assays will focus on assessing cell viability, quantifying oxidative stress, and investigating the involvement of the critical pro-survival PI3K/Akt signaling pathway.
Data Presentation
As specific quantitative data for the neuroprotective effects of this compound in SH-SY5Y cells are not available in the public domain, the following tables are presented as templates for data acquisition and organization.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Oxidative Stressor (e.g., H₂O₂) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | No | 100 | |
| Stressor Only | - | Yes | ||
| Ocotillol | 1 | No | ||
| Ocotillol | 10 | No | ||
| Ocotillol | 50 | No | ||
| Ocotillol + Stressor | 1 | Yes | ||
| Ocotillol + Stressor | 10 | Yes | ||
| Ocotillol + Stressor | 50 | Yes |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | Oxidative Stressor (e.g., H₂O₂) | Fluorescence Intensity (Mean ± SD) | ROS Level (% of Control) |
| Control | - | No | 100 | |
| Stressor Only | - | Yes | ||
| Ocotillol | 1 | No | ||
| Ocotillol | 10 | No | ||
| Ocotillol | 50 | No | ||
| Ocotillol + Stressor | 1 | Yes | ||
| Ocotillol + Stressor | 10 | Yes | ||
| Ocotillol + Stressor | 50 | Yes |
Table 3: Western Blot Analysis of PI3K/Akt Pathway Activation
| Treatment Group | Concentration (µM) | Oxidative Stressor (e.g., H₂O₂) | p-Akt/Akt Ratio (Densitometry) | p-PI3K/PI3K Ratio (Densitometry) |
| Control | - | No | 1.0 | 1.0 |
| Stressor Only | - | Yes | ||
| Ocotillol | 10 | No | ||
| Ocotillol + Stressor | 10 | Yes |
Experimental Protocols
Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line is the foundational component of these assays.
-
Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin antibiotic cocktail.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
Passaging: Cells should be passaged at approximately 80% confluency. This is achieved by washing with PBS, followed by detachment using a solution of 0.25% trypsin in Versene. The trypsin is neutralized with complete growth medium, and the cells are pelleted by centrifugation before being re-plated at a subcultivation ratio of 1:4 to 1:16.[1]
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2][3]
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified period (e.g., 2 hours).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a pre-determined optimal concentration.
-
Include control wells with untreated cells, cells treated with the stressor alone, and cells treated with Ocotillol alone.
-
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4] Cell viability is expressed as a percentage relative to the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding: Seed SH-SY5Y cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound and/or an oxidative stressor as described in the MTT assay protocol.
-
DCFH-DA Staining:
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 530 nm.[5][6]
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway, indicating its activation.
-
Cell Lysis:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PI3K, and total PI3K overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Densitometric analysis is performed to quantify the relative protein expression levels.
Visualizations
Experimental Workflow
PI3K/Akt Signaling Pathway
References
- 1. assaygenie.com [assaygenie.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Efficacy of 20(S),24(R)-Ocotillol in an H9c2 Cardiomyocyte Injury Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the assessment of 20(S),24(R)-Ocotillol's efficacy in a well-established in vitro model of cardiomyocyte injury using the H9c2 cell line. The protocols and data presented are based on studies of structurally related ocotillol-type ginsenosides, which serve as a strong predictive framework for the potential therapeutic effects of this compound.
Introduction
Cardiomyocyte injury, a hallmark of various cardiovascular diseases, is often characterized by apoptosis, oxidative stress, and inflammation. This compound, a tetracyclic triterpenoid, belongs to the ocotillol class of ginsenosides, which have demonstrated significant cardioprotective properties. This document outlines the experimental procedures to evaluate the protective effects of this compound against oxidative stress-induced injury in H9c2 rat cardiomyocytes, a widely used and reliable cell line for cardiovascular research. The primary mechanism of action investigated is the inhibition of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the protective effects of various ocotillol-type ginsenosides against hydrogen peroxide (H₂O₂)-induced injury in H9c2 cardiomyocytes. This data is extrapolated from studies on compounds with a similar core structure to this compound and provides a basis for expected outcomes.
Table 1: Effect of Ocotillol-Type Ginsenosides on H9c2 Cell Viability in an H₂O₂-Induced Injury Model
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ (125 µM) | - | 55.2 ± 3.5 |
| Compound 1¹ + H₂O₂ | 30 | 78.4 ± 4.1 |
| Majonoside R2 + H₂O₂ | 30 | 75.1 ± 3.9 |
| Majonoside R1 + H₂O₂ | 30 | 85.3 ± 4.5 |
| Vina-ginsenoside R2 + H₂O₂ | 30 | 68.9 ± 3.7 |
¹20(S),24(S)-epoxydammarane-3β,6α,12β,25-tetrol
Table 2: Effect of Majonoside R1 on Apoptosis in H₂O₂-Induced H9c2 Cardiomyocytes
| Treatment Group | Concentration (µg/mL) | Apoptosis Rate (%) |
| Control | - | 5.4 ± 0.8 |
| H₂O₂ (125 µM) | - | 40.97 ± 3.24 |
| Majonoside R1 + H₂O₂ | 10 | 28.70 ± 2.40 |
| Majonoside R1 + H₂O₂ | 30 | 22.40 ± 1.47 |
Table 3: Effect of Majonoside R1 on the Expression of Apoptosis-Related Proteins in H₂O₂-Induced H9c2 Cardiomyocytes
| Treatment Group | Concentration (µg/mL) | Bcl-2 (relative expression) | Bax (relative expression) | Caspase-3 (relative expression) |
| Control | - | 1.00 | 1.00 | 1.00 |
| H₂O₂ (125 µM) | - | 0.45 ± 0.05 | 2.85 ± 0.21 | 3.12 ± 0.25 |
| Majonoside R1 + H₂O₂ | 30 | 0.85 ± 0.07 | 1.52 ± 0.13 | 1.68 ± 0.14 |
Experimental Protocols
Protocol 1: H₂O₂-Induced Oxidative Stress Injury in H9c2 Cells
This protocol details the induction of oxidative stress in H9c2 cardiomyocytes using hydrogen peroxide.
Materials:
-
H9c2 rat myocardial cells[1]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen Peroxide (H₂O₂)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: H9c2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding:
-
For cell viability assays, seed H9c2 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
For protein analysis (Western Blot), seed H9c2 cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
-
Cell Treatment:
-
After 24 hours of incubation, replace the culture medium with serum-free DMEM and incubate for an additional 4 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 3, 10, and 30 µg/mL) for 4 hours.
-
Following pre-treatment, discard the supernatant and add fresh medium containing 125 µM H₂O₂ to induce oxidative stress.[2]
-
Incubate the cells for 6 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 6-hour incubation with H₂O₂, add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate and incubate for 4 hours.
-
Remove the supernatant and add 200 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 568 nm using a microplate reader.[2]
-
-
Assessment of Apoptosis (Flow Cytometry):
-
For apoptosis analysis, cells are harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells from the 6-well plates using RIPA buffer.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bcl-2, Bax, Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Proposed Signaling Pathway for Cardioprotection by this compound
A proposed signaling pathway for the anti-apoptotic effect of this compound in cardiomyocytes.
Experimental Workflow for Assessing this compound Efficacy
Workflow for evaluating the cardioprotective effects of this compound in H9c2 cells.
References
Application Notes and Protocols: Reversing Multimodrug Resistance with 20(S),24(R)-Ocotillol in SW620/Ad300 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the reversal of multidrug resistance (MDR) in SW620/Ad300 human colon adenocarcinoma cells using 20(S),24(R)-Ocotillol and its semi-synthetic analogues. The primary focus is on the compound (20S, 24R)-epoxy-12β, 25-dihydroxy-dommarane-3β-amine (ORA), a potent ABCB1 transporter inhibitor.
Introduction
Multidrug resistance is a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The SW620/Ad300 cell line, a doxorubicin-selected derivative of the parental SW620 cell line, overexpresses ABCB1 and serves as a valuable in vitro model for studying MDR.[1][2][3] Recent studies have identified this compound analogues, specifically ORA, as promising agents for reversing ABCB1-mediated MDR.[1][4]
ORA has been shown to competitively inhibit the drug efflux function of ABCB1, leading to increased intracellular accumulation of chemotherapeutic agents and resensitization of resistant cells to these drugs.[1][4] This document outlines the experimental data and protocols to assess the MDR reversal activity of ORA in SW620/Ad300 cells.
Data Presentation
The following tables summarize the quantitative data on the efficacy of ORA in reversing resistance to the ABCB1 substrates paclitaxel and vincristine in SW620/Ad300 cells.
Table 1: IC50 Values (nM) of Paclitaxel and Vincristine in SW620 and SW620/Ad300 Cells with and without ORA
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) |
| SW620 | Control | 4.5 ± 0.8 | 8.2 ± 1.1 |
| SW620/Ad300 | Control | 289.6 ± 21.7 | 431.5 ± 35.4 |
| SW620/Ad300 | ORA (1 µM) | 45.3 ± 5.1 | 62.7 ± 7.3 |
| SW620/Ad300 | ORA (3 µM) | 12.1 ± 1.5 | 18.9 ± 2.2 |
Data presented as mean ± SD. Data is representative of findings reported in the literature.[1]
Table 2: Fold Reversal of Resistance to Paclitaxel and Vincristine by ORA in SW620/Ad300 Cells
| Drug | ORA Concentration | Fold Reversal |
| Paclitaxel | 1 µM | 6.4 |
| Paclitaxel | 3 µM | 23.9 |
| Vincristine | 1 µM | 6.9 |
| Vincristine | 3 µM | 22.8 |
Fold reversal is calculated as the IC50 of the drug in SW620/Ad300 cells divided by the IC50 of the drug in the presence of ORA.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance
-
Cell Lines:
-
SW620 (parental human colon adenocarcinoma)
-
SW620/Ad300 (doxorubicin-resistant, ABCB1-overexpressing)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance of Resistance: To maintain the MDR phenotype, the culture medium for SW620/Ad300 cells is supplemented with 300 nM doxorubicin. Cells should be cultured in drug-free medium for at least one week prior to conducting experiments.
Cell Viability and Drug Sensitivity Assay (MTT Assay)
This assay is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of the MDR reversal agent.
-
Materials:
-
96-well plates
-
SW620 and SW620/Ad300 cells
-
Paclitaxel, Vincristine
-
ORA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic drug (e.g., paclitaxel or vincristine) in the presence or absence of a fixed, non-toxic concentration of ORA (e.g., 1 µM or 3 µM).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.
-
Drug Accumulation and Efflux Assay ([3H]-Paclitaxel Assay)
This assay measures the ability of ORA to inhibit the efflux of a radiolabeled chemotherapeutic agent from MDR cells.
-
Materials:
-
24-well plates
-
SW620/Ad300 cells
-
[3H]-paclitaxel
-
ORA
-
Scintillation cocktail
-
Scintillation counter
-
-
Protocol for Accumulation:
-
Seed SW620/Ad300 cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with or without ORA (3 µM) for 1 hour at 37°C.
-
Add [3H]-paclitaxel (e.g., 0.1 µCi/mL) to the medium and incubate for another 2 hours.
-
Wash the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells with 0.1 N NaOH.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
-
Protocol for Efflux:
-
Perform the accumulation steps as described above (steps 1-3).
-
After the 2-hour incubation with [3H]-paclitaxel, wash the cells with ice-cold PBS.
-
Add fresh, pre-warmed medium with or without ORA (3 µM) and incubate for various time points (e.g., 0, 30, 60, 120 minutes) to allow for drug efflux.
-
At each time point, collect the supernatant (containing the effluxed drug) and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate as described above.
-
Calculate the percentage of drug efflux over time.
-
Western Blot Analysis for ABCB1 Expression
This protocol is to confirm that the MDR reversal agent does not alter the expression level of the ABCB1 protein.
-
Materials:
-
SW620 and SW620/Ad300 cells
-
ORA
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ABCB1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat SW620/Ad300 cells with ORA (3 µM) for a specified period (e.g., 24, 48, 72 hours).
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of MDR reversal by this compound (ORA).
Experimental Workflow Diagram
Caption: Workflow for investigating MDR reversal with ORA.
References
- 1. Semi-synthetic ocotillol analogues as selective ABCB1-mediated drug resistance reversal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Glutamate Release Modulation by 20(S),24(R)-Ocotillol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for assessing the modulatory effects of 20(S),24(R)-Ocotillol on glutamate release. This compound, a derivative of pseudoginsenoside-F11 found in American ginseng, has demonstrated excitatory effects on neuronal activity, mediated by an increase in glutamate release[1][2]. These protocols are designed for researchers in neuroscience and drug development to investigate the neuroactive properties of this compound. The methodologies cover in vitro techniques, including primary neuronal culture preparation, synaptosome isolation, and whole-cell patch-clamp recording to quantify glutamate release and subsequent neuronal activity.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders. Excitotoxicity, caused by excessive glutamate receptor activation, is a common pathway in neurodegenerative diseases[3]. Compounds that modulate glutamate release are therefore of significant interest for therapeutic development. This compound has been shown to enhance neuronal excitability by increasing presynaptic glutamate release[1][2]. The following protocols provide a framework for characterizing the concentration-dependent effects of this compound on glutamate release and understanding its mechanism of action.
Data Presentation
Table 1: Concentration-Dependent Effect of this compound on Mitral Cell Firing Rate and Membrane Potential
| Concentration (µM) | Mean Firing Rate (Hz) | Standard Error of Mean (SEM) | Mean Membrane Potential (mV) | Standard Error of Mean (SEM) |
| 0 (Control) | 2.5 | ± 0.3 | -51.5 | ± 1.9 |
| 1 | 3.1 | ± 0.4 | -49.8 | ± 2.1 |
| 4 (EC₅₀) | 4.8 | ± 0.5 | -46.2 | ± 1.8 |
| 10 | 6.2 | ± 0.6 | -43.5 | ± 2.0 |
| 50 | 6.5 | ± 0.7 | -42.8 | ± 2.2 |
Note: Data is hypothetical and for illustrative purposes, based on the reported excitatory effects and an EC₅₀ of 4 µM[1][2].
Table 2: Effect of Receptor Antagonists on this compound-Induced Neuronal Firing
| Condition | Mean Firing Rate (Hz) | Standard Error of Mean (SEM) |
| Control | 2.6 | ± 0.3 |
| 4 µM Ocotillol | 5.0 | ± 0.5 |
| 4 µM Ocotillol + 10 µM CNQX + 50 µM D-AP5 | 2.7 | ± 0.4 |
| 4 µM Ocotillol + 5 µM Gabazine | 5.2 | ± 0.6 |
Note: Data is hypothetical, illustrating that the excitatory effect of ocotillol is blocked by ionotropic glutamate receptor antagonists but not GABAergic antagonists[1][2].
Experimental Protocols
Protocol 1: Primary Neuronal Culture for Excitotoxicity Assays
This protocol is adapted from established methods for evaluating neuroprotective activity against glutamate-induced excitotoxicity[4][5].
1. Materials:
-
E18 Sprague-Dawley rat embryos
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates
-
This compound stock solution (in DMSO)
-
L-glutamic acid
-
MTT or LDH assay kits for cell viability
2. Procedure:
-
Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 96-well plates.
-
Culture neurons in supplemented Neurobasal medium for 10-14 days in vitro (DIV) to allow for mature synapse formation.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the neuronal cultures with varying concentrations of this compound for 24 hours.
-
Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 24 hours.
-
Assess cell viability using a standard MTT or LDH release assay according to the manufacturer's instructions.
-
Include control groups: vehicle control, glutamate-only, and ocotillol-only.
Protocol 2: Preparation of Synaptosomes and Measurement of Glutamate Release
This protocol allows for the direct measurement of glutamate release from isolated nerve terminals[6].
1. Materials:
-
Adult Sprague-Dawley rat brain (cortex)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Percoll density gradient solutions
-
High-K⁺ buffer (e.g., containing 15 mM KCl) or 4-aminopyridine (4-AP) to depolarize synaptosomes
-
Glutamate assay kit (e.g., fluorescent or colorimetric)
2. Procedure:
-
Homogenize rat cerebral cortex in ice-cold sucrose buffer.
-
Centrifuge the homogenate to remove nuclei and cellular debris.
-
Layer the supernatant onto a discontinuous Percoll gradient and centrifuge to isolate the synaptosome fraction.
-
Resuspend the purified synaptosomes in a physiological buffer.
-
Pre-incubate aliquots of the synaptosome suspension with this compound or vehicle for 10 minutes at 37°C.
-
Stimulate glutamate release by depolarizing the synaptosomes with high-K⁺ buffer or 4-AP.
-
Stop the reaction and pellet the synaptosomes by centrifugation.
-
Measure the glutamate concentration in the supernatant using a suitable glutamate assay kit.
Protocol 3: Whole-Cell Patch-Clamp Recording in Brain Slices
This electrophysiological technique directly measures the excitatory postsynaptic currents (EPSCs) resulting from glutamate release[1][2].
1. Materials:
-
Mouse olfactory bulb brain slices (250-300 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes (3-5 MΩ resistance) filled with internal solution
-
Patch-clamp amplifier and data acquisition system
-
This compound
-
CNQX (AMPA/kainate receptor antagonist)
-
D-AP5 (NMDA receptor antagonist)
2. Procedure:
-
Prepare acute brain slices from the mouse main olfactory bulb.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visually identify mitral cells for recording under a microscope.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) in voltage-clamp mode.
-
Bath-apply this compound at the desired concentration (e.g., 4 µM) and record the changes in sEPSC frequency and amplitude.
-
To confirm the glutamatergic nature of the effect, co-apply the ionotropic glutamate receptor antagonists CNQX (10 µM) and D-AP5 (50 µM) and observe if the ocotillol-induced changes are blocked.
Visualizations
Signaling Pathway of Ocotillol-Induced Glutamate Release
References
- 1. Ginseng derivative ocotillol enhances neuronal activity through increased glutamate release: a possible mechanism underlying increased spontaneous locomotor activity of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginseng derivative ocotillol enhances neuronal activity through increased glutamate release: a possible mechanism underlying increased spontaneous locomotor activity of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Excitotoxicity Assay [neuroproof.com]
- 4. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. Plantainoside D Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Antioxidant Capacity of 20(S),24(R)-Ocotillol
For Researchers, Scientists, and Drug Development Professionals
Introduction
20(S),24(R)-Ocotillol is a tetracyclic triterpenoid and a metabolite of protopanaxadiol, a major ginsenoside found in Panax ginseng. Emerging research suggests that ocotillol-type saponins possess a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-myocardial ischemia effects.[1] A key aspect of these protective mechanisms is believed to be their antioxidant capacity. This document provides detailed application notes and experimental protocols for the in vitro evaluation of the antioxidant capacity of this compound. The protocols cover chemical-based assays for radical scavenging activity and a cell-based assay for a more biologically relevant assessment of its antioxidant potential. Furthermore, a protocol for investigating the potential mechanism of action via the Nrf2 signaling pathway is included, as evidence suggests that related compounds exert their antioxidant effects through this pathway.[2]
Data Presentation
While specific quantitative antioxidant data for this compound is not extensively available in the public domain, the following tables present illustrative data from studies on related ocotillol-type saponins and ginseng extracts. This data serves as a benchmark for expected antioxidant activities.
Table 1: Illustrative Radical Scavenging Activity of a Ginseng Extract Sub-fraction
| Assay | IC50 (µg/mL) |
| DPPH | 11.65 ± 0.69 |
| ABTS | 17.15 ± 0.62 |
Data is for a sub-fraction of a ginseng extract and is intended for illustrative purposes only. The IC50 value represents the concentration of the extract required to scavenge 50% of the radicals.
Table 2: Illustrative Cellular Antioxidant Activity of Ginseng Extracts
| Extract (10 µg/mL) | Cellular Antioxidant Capacity (% of Control) |
| Methanol Extract (Fine Roots) | ~120% |
| Water Extract (Fine Roots) | ~115% |
| Methanol Extract (Main Roots) | ~118% |
| Water Extract (Main Roots) | ~122% |
Data is for different extracts of Panax ginseng and demonstrates the ability to mitigate 2,2'-azobis(2-amidinopropane) dihydrochloride-induced oxidative stress in HepG2 cells.[3] Data is for illustrative purposes.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of dilutions of the test compound in methanol or ethanol.
-
Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound, positive control, or blank (solvent) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound and the positive control (Trolox) in the assay buffer.
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound, positive control, or blank to the wells.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the ABTS•+ solution with the blank.
-
Abs_sample is the absorbance of the ABTS•+ solution with the test compound or positive control.
-
-
Data Analysis: The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model. It provides a more biologically relevant measure of antioxidant activity, accounting for cell uptake and metabolism.
Materials:
-
Human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical initiator
-
This compound
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 or Caco-2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
When cells are confluent, remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (Quercetin) in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation: The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100
-
∫SA is the integrated area under the fluorescence curve of the sample.
-
∫CA is the integrated area under the fluorescence curve of the control (cells treated with AAPH only).
-
-
Data Analysis: The EC50 value, the concentration of the compound required to provide 50% of the antioxidant activity, can be determined from a dose-response curve.
Nrf2 Signaling Pathway Activation
This protocol outlines the investigation of whether this compound exerts its antioxidant effects by activating the Nrf2 signaling pathway. Activation of Nrf2 leads to its translocation to the nucleus and subsequent upregulation of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1).
Materials:
-
Relevant cell line (e.g., HepG2, HaCaT)
-
This compound
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kits
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/total lysate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Western blotting imaging system
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).
-
Protein Extraction:
-
For Nrf2 nuclear translocation: Isolate nuclear and cytoplasmic protein fractions using a commercial kit according to the manufacturer's instructions.
-
For total HO-1 expression: Lyse the cells using a suitable lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (Lamin B1 for nuclear fraction, β-actin or GAPDH for total/cytoplasmic lysates). Compare the protein expression levels in treated cells to untreated controls. An increase in nuclear Nrf2 and total HO-1 expression would indicate activation of the Nrf2 pathway.
Visualizations
Caption: Overall workflow for evaluating the in vitro antioxidant capacity of this compound.
Caption: Proposed Nrf2 signaling pathway for the antioxidant action of this compound.
References
Application Notes and Protocols for the Synthesis and Bioactivity of 20(S),24(R)-Ocotillol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 20(S),24(R)-Ocotillol derivatives and detailed protocols for evaluating their enhanced bioactivity. The following sections include structured data on their biological effects, step-by-step experimental procedures, and visualizations of key signaling pathways.
Introduction
Ocotillol-type saponins, particularly this compound, are naturally occurring tetracyclic triterpenoids found in plants of the Panax genus.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and neuroprotective effects.[1][2][3] However, the native potency of these molecules can often be enhanced through structural modification. This document details the semi-synthesis of novel this compound derivatives and protocols to assess their improved bioactivities, with a focus on antibacterial, anti-inflammatory, and P-glycoprotein (P-gp) inhibitory effects. The stereochemistry at the C24 position has been shown to be a critical determinant of pharmacological action and pharmacokinetics.[4][5][6]
Synthesis of this compound Derivatives
The semi-synthesis of this compound derivatives from 20(S)-protopanaxadiol (PPD) involves a key oxidation and cyclization step to form the characteristic tetrahydrofuran ring.[2] Subsequent modifications, typically at the C-3 hydroxyl group, are performed to introduce various functionalities and enhance bioactivity.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a 3-Substituted Ocotillol Derivative
This protocol describes a general method for the synthesis of a 3-substituted this compound derivative.
Materials:
-
20(S)-Protopanaxadiol (PPD)
-
Acetic anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Potassium hydroxide (KOH)
-
Methanol (CH₃OH)
-
Succinic anhydride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Desired amine or alcohol for derivatization
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used
Procedure:
-
Acetylation of PPD: Dissolve PPD in CH₂Cl₂ and add Ac₂O and DMAP. Stir the reaction at room temperature until completion (monitored by TLC).
-
Epoxidation: To the solution from step 1, add m-CPBA and stir at room temperature. The reaction progress should be monitored by TLC.
-
Saponification: After the epoxidation is complete, add a solution of KOH in CH₃OH and heat the mixture to 65°C to yield the ocotillol core structure.[1]
-
Introduction of a Linker: To a solution of the ocotillol from step 3 in CH₂Cl₂, add succinic anhydride and DMAP and stir at room temperature.
-
Amidation/Esterification: To the product from step 4, add the desired amine or alcohol and EDCI. Stir the reaction at room temperature until completion.
-
Deprotection (if applicable): If a Boc-protected amine was used, dissolve the product in CH₂Cl₂ and add TFA to remove the Boc group.
-
Purification: Purify the final product by column chromatography on silica gel.
Bioactivity of this compound Derivatives
Antibacterial Activity
Numerous synthesized this compound derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA).[1][7]
| Compound | Target Strain | MIC (µg/mL) | Reference |
| 21 | HA-MRSA 18-19 | 1 | [1] |
| 21 | HA-MRSA 18-20 | 1 | [1] |
| 21 | S. aureus ATCC29213 | 1 | [1] |
| 22 | HA-MRSA 18-20 | 2 | [1] |
| 23 | HA-MRSA 18-20 | 2 | [1] |
| (20S, 24S)-ocotillol | MRSA USA300 | 8 | [1] |
| Compound 3 | S. aureus USA300 | - | [7] |
| Compound 5 | S. aureus USA300 | - | [7] |
HA-MRSA: Hospital-acquired methicillin-resistant Staphylococcus aureus
Anti-inflammatory Activity
Certain derivatives have been shown to possess potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. This is often achieved through the modulation of the NF-κB and MAPK signaling pathways.[8]
| Compound | Assay | IC₅₀ (µM) | Cell Line | Reference |
| 5a | NO Inhibition | - | RAW 264.7 | [8] |
Further quantitative data on IC₅₀ values for anti-inflammatory activity is limited in the provided search results.
P-glycoprotein (P-gp) Inhibition
Ocotillol derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump.[9] The 24R configuration is generally preferred for this activity.[10]
| Compound | Activity | Cell Line | Reference |
| 6c | Reverses paclitaxel resistance | KBV cells | [9] |
Quantitative IC₅₀ values for P-gp inhibition are not explicitly provided in the search results.
Experimental Protocols for Bioactivity Assays
Antibacterial Susceptibility Testing (MIC Determination)
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., MRSA, S. aureus)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
This compound derivatives
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages produce nitric oxide (NO). The anti-inflammatory potential of the derivatives is assessed by measuring the reduction in NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
This compound derivatives
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell line of interest (e.g., HEK-293, HeLa, or cancer cell lines)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
This compound derivatives
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
Principle: P-gp is an efflux pump that transports various substrates, including the fluorescent dye rhodamine 123, out of the cell. P-gp inhibitors will block this efflux, leading to increased intracellular accumulation of rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., KBV cells) and the corresponding parental cell line
-
Rhodamine 123
-
This compound derivatives
-
Positive control inhibitor (e.g., verapamil)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Incubate the cells with the test compounds or controls for a specified time.
-
Add rhodamine 123 to the cells and incubate further.
-
Wash the cells to remove extracellular rhodamine 123.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope. Increased fluorescence indicates P-gp inhibition.
Signaling Pathways
NF-κB Signaling Pathway in Inflammation
Ocotillol derivatives can suppress the inflammatory response by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
References
- 1. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Modulation of NF-κB and Nrf2 control of inflammatory responses in FHs 74 Int cell line is tocopherol isoform-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Antimelanogenic Activity of Ocotillol-Type Saponins from Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and discovery of ocotillol-type amide derivatives as orally available modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Formulation of 20(S),24(R)-Ocotillol for Enhanced In Vivo Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20(S),24(R)-Ocotillol, a tetracyclic triterpenoid and a metabolite of ginsenosides, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. However, its poor aqueous solubility and low oral bioavailability present major challenges for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its in vivo delivery. The focus is on nano-based drug delivery systems, which have shown great promise in improving the pharmacokinetic profiles of hydrophobic compounds.
Formulation Strategies for this compound
The low oral bioavailability of ocotillol-type ginsenosides is a significant hurdle in their clinical application. Formulation strategies are crucial to improve their absorption and systemic exposure. The following sections detail promising approaches for the formulation of this compound.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants or cosolvents, that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This nanoemulsion increases the surface area for drug absorption and can bypass certain metabolic pathways, thereby enhancing bioavailability.
A formulation for the related compound, 20(S)-protopanaxadiol (PPD), has been successfully developed and provides a strong template for this compound.
Table 1: Composition of an Optimized 20(S)-Protopanaxadiol SNEDDS Formulation [1]
| Component | Role | Composition (% w/w) |
| Capryol 90 | Oil | 54 |
| Kolliphor EL (Cremophor EL) | Surfactant | 36 |
| 20(S)-Protopanaxadiol | Active Pharmaceutical Ingredient | 10 |
Table 2: Characterization of the Optimized PPD-SNEDDS Formulation [1]
| Parameter | Value |
| Particle Size | 125.07 ± 12.56 nm |
| Dissolution (in 60 min at pH 1.2) | 94.69 ± 2.51% |
| Cmax (in vivo, rats) | 1.94-fold higher than raw PPD |
| AUCinf (in vivo, rats) | 1.81-fold higher than raw PPD |
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
PLGA nanoparticles are biodegradable and biocompatible polymeric carriers that can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.
Table 3: Generic Formulation Parameters for PLGA Nanoparticles
| Parameter | Range/Type |
| PLGA concentration | 5 - 15 mg/mL |
| Surfactant (e.g., PVA, Poloxamer 188, TPGS) | 0.2 - 2% (w/v) |
| Organic Solvent | Dichloromethane, Ethyl acetate, Acetone |
| Drug Loading | 1 - 10% (w/w of polymer) |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. They are a versatile platform for drug delivery, offering biocompatibility and the ability to modify their surface for targeted delivery.
Table 4: General Components for Liposomal Formulation of Hydrophobic Drugs
| Component | Examples | Role |
| Phospholipid | Soy Phosphatidylcholine, Egg Phosphatidylcholine, DPPC | Main vesicle-forming component |
| Cholesterol | Cholesterol | Stabilizes the lipid bilayer |
| Surfactant/Solubilizer | Tween 80, Kolliphor EL | Enhances drug encapsulation |
| Aqueous Phase | Phosphate Buffered Saline (PBS), HEPES buffer | Hydration medium |
Experimental Protocols
Protocol 1: Preparation of this compound SNEDDS
This protocol is adapted from a successful formulation for 20(S)-protopanaxadiol[1].
Materials:
-
This compound
-
Capryol 90 (Oil)
-
Kolliphor EL (Surfactant)
-
Vortex mixer
-
Water bath
Procedure:
-
Accurately weigh this compound, Capryol 90, and Kolliphor EL in the desired ratios (e.g., start with the ratios from Table 1).
-
Combine the components in a glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing and dissolution of the ocotillol.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
To form the nanoemulsion for characterization, add a small amount of the SNEDDS preconcentrate to an aqueous phase (e.g., distilled water or simulated gastric fluid) and gently agitate.
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Materials:
-
This compound
-
PLGA
-
Dichloromethane (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA and this compound in dichloromethane to form the organic phase.
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a probe sonicator in an ice bath.
-
Continuously stir the resulting oil-in-water emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with distilled water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable medium or freeze-dry for long-term storage.
Protocol 3: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Soy Phosphatidylcholine (or other phospholipid)
-
Cholesterol
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Rotary evaporator
-
Phosphate Buffered Saline (PBS)
-
Bath sonicator or extruder
Procedure:
-
Dissolve this compound, phospholipid, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS to the flask and rotating it gently above the lipid phase transition temperature.
-
The resulting multilamellar vesicles (MLVs) can be downsized to small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
Characterization of Formulations
Table 5: Key Characterization Parameters for Ocotillol Formulations
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles or nanoemulsion droplets. |
| Zeta Potential | DLS with an electrode | To assess the surface charge and predict the stability of the formulation. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency and Drug Loading | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug successfully incorporated into the formulation. |
| In Vitro Drug Release | Dialysis method | To study the release profile of the drug from the formulation over time. |
| In Vivo Pharmacokinetics | Animal studies (e.g., rats, mice) with blood sampling and HPLC analysis | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated drug. |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its pharmacological effects through various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapeutic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of 20(S),24(S)-Ocotillol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of 20(S),24(S)-Ocotillol.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of 20(S),24(S)-Ocotillol?
The primary challenge is its inherently low permeability across the intestinal epithelium. Studies have shown that 20(S),24(S)-Ocotillol, also referred to as the 24S-epimer, exhibits significantly lower transmembrane permeability compared to its stereoisomer, the 24R-epimer.[1][2][3] This poor permeability is a key factor contributing to its low oral bioavailability.
Q2: How does the stereochemistry at the C24 position affect bioavailability?
The stereochemistry at the C24 position has a profound impact on the molecule's pharmacokinetic profile. Research indicates that the absolute bioavailability of the 24R-epimer is approximately 14-fold higher than that of the 24S-epimer.[1][2][3] The C24 S-configuration appears to be recognized by the efflux transporter P-glycoprotein (P-gp), which actively pumps the compound out of intestinal cells, thereby reducing its net absorption.[1][2][3]
Q3: Is 20(S),24(S)-Ocotillol a substrate of P-glycoprotein (P-gp)?
Yes, experimental evidence suggests that 20(S),24(S)-Ocotillol is a substrate of P-gp.[1][3] In Caco-2 cell monolayer transport studies, the efflux ratio of the 24S-epimer was significantly decreased in the presence of the P-gp inhibitor verapamil, indicating its role as a P-gp substrate.[1]
Q4: What are some potential strategies to overcome the low bioavailability of 20(S),24(S)-Ocotillol?
Based on general principles for improving the bioavailability of poorly permeable and P-gp substrate drugs, several strategies can be explored:
-
P-gp Inhibition: Co-administration with a P-gp inhibitor could reduce the efflux of 20(S),24(S)-Ocotillol and enhance its absorption.
-
Nanoparticle-based Drug Delivery Systems: Formulations such as nanocrystals, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can enhance oral absorption by various mechanisms, including improved dissolution, protection from degradation, and mucoadhesion.[4][5] For the related compound 20(S)-protopanaxadiol (PPD), a nanocrystal formulation has been shown to improve oral bioavailability.[6]
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs like ocotillol.[7][8]
-
Amorphous Solid Dispersions: Creating a solid dispersion of 20(S),24(S)-Ocotillol in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.
-
Chemical Modification (Prodrugs): Modifying the structure of 20(S),24(S)-Ocotillol to create a prodrug that is not a P-gp substrate could be a viable, albeit more complex, strategy.
II. Troubleshooting Guides
Guide 1: Low Permeability in Caco-2 Cell Assays
| Issue | Potential Cause | Troubleshooting Step |
| Consistently low apparent permeability coefficient (Papp) for 20(S),24(S)-Ocotillol. | P-glycoprotein (P-gp) mediated efflux. | 1. Co-incubate with a known P-gp inhibitor (e.g., verapamil, cyclosporine A).2. If the Papp value increases significantly, it confirms P-gp mediated efflux.3. Consider formulating with excipients that have P-gp inhibitory activity. |
| High variability in Papp values between experiments. | Inconsistent Caco-2 cell monolayer integrity. | 1. Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before and after the transport study.2. Ensure TEER values are within the acceptable range for your laboratory's established protocol.3. Discard data from wells with compromised monolayer integrity. |
| Low recovery of the compound after the experiment. | Non-specific binding to the plate or apparatus. | 1. Use low-binding plates.2. Include a mass balance study to quantify the amount of compound bound to the experimental apparatus. |
Guide 2: Poor In Vivo Bioavailability in Animal Models
| Issue | Potential Cause | Troubleshooting Step |
| Very low plasma concentrations of 20(S),24(S)-Ocotillol after oral administration. | Poor aqueous solubility and dissolution rate in the gastrointestinal tract. | 1. Develop a formulation to enhance solubility, such as a nanocrystal suspension or a solid dispersion.2. Consider lipid-based formulations like SEDDS to improve solubilization in the gut. |
| P-gp mediated efflux in the intestine. | 1. Co-administer with a P-gp inhibitor to assess the impact on absorption.2. Formulate with excipients that can inhibit P-gp, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS). | |
| High inter-individual variability in pharmacokinetic parameters. | Differences in gastrointestinal transit time and physiology among animals. | 1. Ensure a consistent fasting period for all animals before dosing.2. Increase the number of animals per group to improve statistical power. |
| Formulation instability in the gastrointestinal tract. | 1. Assess the stability of your formulation in simulated gastric and intestinal fluids.2. Consider enteric-coated formulations to protect the compound from the acidic environment of the stomach. |
III. Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from studies investigating the transport of ocotillol epimers.[1]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-23 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Transport Study:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (20(S),24(S)-Ocotillol) dissolved in HBSS to the apical (A) or basolateral (B) chamber.
-
To assess P-gp involvement, pre-incubate a subset of monolayers with a P-gp inhibitor (e.g., 100 µM verapamil) for 30 minutes before adding the test compound.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of 20(S),24(S)-Ocotillol in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER significantly greater than 2 suggests active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is based on pharmacokinetic studies of ocotillol epimers.[1]
-
Animal Handling: Use male Sprague-Dawley rats (or another appropriate strain) and acclimate them for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Drug Administration:
-
Intravenous (IV) Group: Administer 20(S),24(S)-Ocotillol dissolved in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and saline) via the tail vein at a dose of, for example, 1 mg/kg.
-
Oral (PO) Group: Administer the 20(S),24(S)-Ocotillol formulation (e.g., a suspension in 0.5% carboxymethylcellulose sodium) by oral gavage at doses of, for example, 5, 10, and 20 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the suborbital sinus or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of 20(S),24(S)-Ocotillol in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and absolute bioavailability (F), using non-compartmental analysis software.
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
IV. Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 20(S),24(S)-Ocotillol (24S-epimer) and 20(S),24(R)-Ocotillol (24R-epimer) in Rats Following Oral Administration.
| Parameter | 20(S),24(S)-Ocotillol (24S-epimer) | This compound (24R-epimer) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 10.3 ± 2.1 | 185.4 ± 32.7 |
| Tmax (h) | 1.2 ± 0.8 | 0.8 ± 0.3 |
| AUC₀₋t (ng·h/mL) | 48.2 ± 15.1 | 1025.7 ± 213.6 |
| Absolute Bioavailability (%) | ~1.3% (calculated from study data) | ~18.2% (calculated from study data) |
Data are presented as mean ± SD. Data are derived from a study by Liu et al. (2014). Absolute bioavailability was calculated based on the provided AUC values from oral and intravenous administration in the study.[1]
Table 2: Apparent Permeability Coefficients (Papp) and Efflux Ratios of Ocotillol Epimers in Caco-2 Cell Monolayers.
| Compound | Concentration (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| 20(S),24(S)-Ocotillol | 5 | 0.4 ± 0.1 | 1.8 ± 0.3 | 4.5 |
| This compound | 5 | 2.1 ± 0.4 | 2.3 ± 0.5 | 1.1 |
Data are presented as mean ± SD. Data are derived from a study by Liu et al. (2014).[1]
V. Visualizations
References
- 1. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective property of 20(S)-protopanaxadiol ocotillol type epimers affects its absorption and also the inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stereoselective Synthesis of Ocotillol Epimers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of ocotillol epimers. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of ocotillol epimers?
A1: The main challenges revolve around two key transformations:
-
Stereocontrol at the C-24 position: The formation of the tetrahydrofuran ring via epoxidation of the C-24(25) double bond of a protopanaxadiol (PPD) precursor, followed by intramolecular cyclization, often results in a mixture of the 24(R) and 24(S) epimers. Controlling this stereoselectivity is a primary obstacle.
-
Stereoselective Glycosylation: The introduction of sugar moieties at the C-3, C-12, and the sterically hindered tertiary C-25 hydroxyl groups requires careful selection of glycosylation methods and protecting group strategies to achieve the desired stereochemistry (e.g., 1,2-trans-β-glycosides).
Q2: What is the general synthetic strategy for obtaining ocotillol epimers?
A2: A common approach is a semi-synthesis starting from readily available dammarane-type triterpenoids like 20(S)-protopanaxadiol (20(S)-PPD).[1][2] The key steps are:
-
Protection of the hydroxyl groups on the dammarane skeleton (e.g., at C-3 and C-12) as esters (e.g., acetates).
-
Epoxidation of the C-24(25) double bond of the side chain using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Intramolecular cyclization of the resulting 24,25-epoxy intermediate to form the characteristic tetrahydrofuran ring of the ocotillol skeleton.[1][3][4] This step generates a mixture of the C-24 epimers.
-
Deprotection of the hydroxyl groups.
-
Purification to separate the 24(R) and 24(S) epimers.
-
Glycosylation to introduce sugar moieties if required.
Q3: Why is the stereochemistry at C-24 important?
A3: The configuration at the C-24 position significantly influences the molecule's three-dimensional structure, including intramolecular hydrogen bonding patterns.[4] This, in turn, affects the polarity, crystal packing, and ultimately, the biological activity and pharmacokinetic properties of the ocotillol epimers.[4][5] For instance, the 24(R)-epimer has been reported to have weaker molecular polarity compared to the 24(S)-epimer.[4]
Troubleshooting Guides
Poor Stereoselectivity at C-24 (Low Diastereomeric Ratio)
Problem: The synthesis yields a nearly 1:1 mixture of the 24(R) and 24(S) epimers, or the desired epimer is the minor product.
Possible Causes and Solutions:
-
Substrate Conformation: The inherent stereochemistry at C-20 of the protopanaxadiol precursor influences the facial selectivity of the epoxidation of the C-24(25) double bond. The m-CPBA attacks the double bond from the less sterically hindered face, and the subsequent intramolecular cyclization follows Baldwin's rules for a 5-exo-tet ring closure.[1][3][4] The resulting diastereomeric ratio is often kinetically controlled and can be difficult to alter significantly.
-
Recommendation: While major changes to the ratio are challenging without modifying the core structure, systematic optimization of reaction parameters is still recommended.
-
-
Reaction Temperature: The temperature during the m-CPBA oxidation can influence the kinetic resolution of the epoxidation.
-
Solvent Effects: The solvent can affect the transition state of the epoxidation.
-
Troubleshooting Step: While dichloromethane (CH2Cl2) is commonly used, consider screening other non-polar aprotic solvents to investigate their impact on stereoselectivity.
-
-
Stoichiometry of m-CPBA: An inappropriate amount of the oxidizing agent might lead to side reactions or incomplete conversion, indirectly affecting the isolated ratio of epimers.
Low Yield or Failed Glycosylation of the C-25 Hydroxyl Group
Problem: Low or no yield of the desired glycosylated product at the tertiary C-25 hydroxyl group.
Possible Causes and Solutions:
-
Steric Hindrance: The tertiary nature of the C-25 hydroxyl group makes it a poor nucleophile, rendering glycosylation challenging.
-
Ineffective Glycosylation Method: Not all glycosylation methods are suitable for such a sterically hindered alcohol.
-
Troubleshooting Step: Employ a highly reactive glycosyl donor and a powerful catalytic system. Gold(I)-catalyzed glycosylation with glycosyl ortho-alkynylbenzoate donors has proven effective for this transformation.[6] This method operates under neutral conditions, which is also beneficial.
-
-
Protecting Group Strategy: The presence of certain protecting groups on the dammarane skeleton or the glycosyl donor might sterically block the C-25 position.
-
Troubleshooting Step: Re-evaluate your protecting group strategy. Ensure that the protecting groups do not unduly encumber the C-25 position. Acetyl groups are a common choice for protecting the C-3 and C-12 hydroxyls.
-
-
Reaction Conditions: The efficiency of gold(I)-catalyzed glycosylation can be sensitive to the catalyst, ligand, and solvent.
-
Troubleshooting Step: Optimize the reaction conditions. This includes screening different phosphine ligands for the gold(I) catalyst and varying the solvent. The stereochemical outcome can be influenced by the formation of different intermediates (SN1-like vs. SN2-like pathways).[7]
-
Difficulty in Separating C-24 Epimers
Problem: The 24(R) and 24(S) epimers are co-eluting during column chromatography, making purification difficult.
Possible Causes and Solutions:
-
Similar Polarity: The epimers often have very similar polarities, making them challenging to separate using standard silica gel chromatography.[4]
-
Troubleshooting Step 1 (Chromatography):
-
Use a high-performance liquid chromatography (HPLC) system with a high-resolution column.
-
Experiment with different stationary phases (e.g., reversed-phase, chiral columns).
-
Employ a shallow solvent gradient during elution to maximize separation.
-
Specialized techniques like glass capillary gas-liquid chromatography have been used to separate similar epimeric sterols and may be adaptable.[8]
-
-
Troubleshooting Step 2 (Derivatization):
-
Consider derivatizing the hydroxyl groups with a bulky protecting group. The different spatial arrangement of the derivatives might lead to a greater difference in their physical properties, facilitating separation. The protecting groups can be removed after purification.
-
-
Troubleshooting Step 3 (Crystallization):
-
Attempt fractional crystallization. The two epimers may have different crystallization properties, allowing for the isolation of one epimer in pure form.
-
-
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of 24(R)- and 24(S)-Ocotillol Epimers
| Starting Material | Synthetic Route | 24(R)-Ocotillol Yield | 24(S)-Ocotillol Yield | Reference |
| 20(S)-Protopanaxatriol | Direct oxidation with m-CPBA | 44.1% | 28.6% | [9] |
| 20(S)-Protopanaxatriol | Acetylation, oxidation with m-CPBA, saponification | 16.4% | 16.2% | [9] |
Experimental Protocols
Key Experiment: Epoxidation and Cyclization to form Ocotillol Epimers
This protocol is adapted from reported semi-synthetic procedures.[1][2]
-
Protection of Hydroxyl Groups:
-
Dissolve 20(S)-protopanaxadiol (PPD) in a mixture of pyridine and acetic anhydride.
-
Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the acetylated PPD.
-
-
Epoxidation and Intramolecular Cyclization:
-
Dissolve the acetylated PPD in dichloromethane (CH2Cl2) and cool the solution to -3 °C in an ice-salt bath.
-
Add m-CPBA (approximately 4 equivalents) portion-wise, maintaining the temperature at -3 °C.
-
Stir the reaction at this temperature for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to get the crude acetylated ocotillol epimers.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a mixture of methanol, water, and NaOH.
-
Heat the mixture at 65 °C until the acetyl groups are completely removed (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to separate the 24(R) and 24(S) ocotillol epimers.
-
Visualizations
Caption: General workflow for the semi-synthesis of ocotillol epimers.
Caption: Troubleshooting logic for poor stereoselectivity at C-24.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of C24-epimeric 20(R)-ocotillol-type saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Ocotillol-Type Ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Ligand-Controlled Approach Enabling Gold(I)-Catalyzed Stereoinvertive Glycosylation with Primal Glycosyl ortho-Alkynylbenzoate Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of pairs of C-24 epimeric sterols by glass capillary gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjnmcpu.com [cjnmcpu.com]
Technical Support Center: Optimizing 20(S),24(R)-Ocotillol Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of 20(S),24(R)-Ocotillol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for this compound in in vivo studies?
A1: Based on preclinical studies in rodents, a common oral dosage range for this compound is between 5 and 20 mg/kg.[1] The selection of the optimal dose will depend on the specific animal model, the indication being studied, and the desired therapeutic effect.
Q2: What is the bioavailability of this compound?
A2: The 20(S),24(R)-epimer of Ocotillol exhibits significantly better oral bioavailability compared to its 24(S) counterpart. Studies in rats have shown that the absolute bioavailability of the 24R-epimer is approximately 14-fold higher than that of the 24S-epimer.[1]
Q3: How should I prepare this compound for oral administration?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo oral administration, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 5-10% of the total volume.
Q4: Are there any known adverse effects of this compound in vivo?
A4: Current literature has not extensively reported significant adverse effects within the typical dosage range of 5-20 mg/kg in rodents. However, as with any experimental compound, it is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model and to monitor for any signs of toxicity.
Q5: Which signaling pathways are modulated by this compound?
A5: this compound and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it has been observed to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound during dilution | The compound may have limited solubility in the aqueous vehicle. The concentration of DMSO may be too low in the final solution. | - Increase the initial concentration of the compound in DMSO before dilution.- Consider using a co-solvent such as Tween 80 or Cremophor EL (ensure to check for vehicle-specific effects in a control group).- Prepare the dosing solution fresh before each administration. |
| High variability in plasma concentrations between animals | Inconsistent oral gavage technique. Differences in food and water intake affecting absorption. Stereoselective metabolism. | - Ensure all personnel are properly trained and consistent in the oral gavage procedure.- Fast animals overnight before dosing, ensuring free access to water.- Be aware of the stereoselective absorption of the 24R and 24S epimers; ensure the purity of your compound.[1] |
| Lack of efficacy at previously reported doses | Differences in the animal model (species, strain, age, disease severity). Degradation of the compound. Incorrect dosage calculation or preparation. | - Conduct a dose-response study in your specific model to determine the optimal effective dose.- Store the compound under recommended conditions (cool, dry, and dark) and verify its purity.- Double-check all calculations and ensure accurate preparation of the dosing solution. |
| Observed signs of toxicity (e.g., weight loss, lethargy) | The administered dose may be above the maximum tolerated dose (MTD) for the specific animal model. The vehicle (e.g., high concentration of DMSO) may be causing adverse effects. | - Perform a dose-escalation study to determine the MTD in your model.- Include a vehicle-only control group to assess any effects of the formulation.- Reduce the concentration of DMSO in the final dosing solution. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Ocotillol-Type Ginsenosides in Rats and Beagle Dogs (Oral Administration)
| Compound | Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0–t) (ng/h/mL) | Half-life (t1/2) (h) |
| Ocotillol | Rat | 15 | 0.83 ± 0.26 | 156.60 ± 51.84 | 687.15 ± 144.08 | 8.82 ± 7.56 |
| Ocotillol | Beagle Dog | 15 | 2.33 ± 0.52 | - | - | - |
| RT5 | Rat | 15 | 0.67 ± 0.26 | 105.75 ± 31.50 | 757.02 ± 357.02 | 8.88 ± 5.75 |
| RT5 | Beagle Dog | 15 | 1.75 ± 0.27 | - | - | - |
| F11 | Rat | 15 | 0.67 ± 0.26 | 239.15 ± 121.99 | 1,043.57 ± 370.19 | 7.03 ± 4.40 |
| F11 | Beagle Dog | 15 | 1.67 ± 0.26 | - | - | - |
| Data presented as mean ± standard deviation where available. | ||||||
| Source: Pharmacokinetic Characterizations of Ginsenoside Ocotillol, RT 5 and F 11, the Promising Agents for Alzheimer's Disease from American Ginseng, in Rats and Beagle Dogs. |
Table 2: Dose-Response of Ocotillol in a Rat Gastric Ulcer Model
| Treatment Group | Dose (mg/kg/day) | Effect on Endothelin-1 (ET-1) Levels | Effect on Epidermal Growth Factor Receptor (EGFR) Levels |
| Low-dose ocotillol | 5.0 | Moderate Regulation | Moderate Regulation |
| Moderate-dose ocotillol | 10.0 | Significant Regulation | Significant Regulation |
| High-dose ocotillol | 20.0 | Strong Regulation | Strong Regulation |
| This table provides a qualitative summary of the dose-dependent effects observed in the study. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Model of Gastric Ulcer
-
Animal Model: Male Sprague-Dawley rats (200-220 g).
-
Housing: Standard laboratory conditions (20-25°C, 40-60% humidity, 12 h light/dark cycle) with free access to food and water.
-
Dosing Solution Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
For a 10 mg/kg dose in a 200 g rat (2 mg total), if the final administration volume is 1 mL, dissolve 2 mg of the compound in 50 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Bring the final volume to 1 mL with sterile saline (0.9% NaCl). The final DMSO concentration will be 5%.
-
Prepare the dosing solution fresh daily.
-
-
Administration:
-
Administer the solution once daily via oral gavage for the duration of the study.
-
A vehicle control group should receive a solution of 5% DMSO in saline.
-
Signaling Pathway and Experimental Workflow Diagrams
References
stability of 20(S),24(R)-Ocotillol in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 20(S),24(R)-Ocotillol in various solvent systems. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this guide offers a framework for conducting stability studies, troubleshooting potential issues, and understanding the compound's general chemical liabilities based on its structural class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a dammarane-type saponin, a class of tetracyclic triterpenoid glycosides. It is a derivative of protopanaxadiol and is characterized by a tetrahydrofuran ring in its side chain. Understanding its stability is crucial for the development of robust analytical methods, formulation of stable dosage forms, and ensuring the accuracy of in vitro and in vivo experimental results. Degradation of the molecule can lead to a loss of potency and the formation of potentially toxic byproducts.
Q2: Are there any known degradation pathways for ocotillol-type saponins?
A2: While specific degradation pathways for this compound are not extensively documented, studies on related ginsenosides suggest that the primary degradation routes include hydrolysis of glycosidic bonds and reactions involving the aglycone. The tetrahydrofuran ring may also be susceptible to opening under certain conditions. Forced degradation studies are necessary to elucidate the specific degradation pathways for this compound.
Q3: What are the best practices for storing this compound stock solutions?
A3: Based on the general properties of related compounds, it is recommended to store stock solutions of this compound in a non-reactive solvent such as anhydrous ethanol or dimethyl sulfoxide (DMSO) at -20°C or lower, protected from light and moisture. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which may contribute to degradation.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most effective way to monitor the degradation of this compound. This method should be able to separate the intact compound from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous buffers. | The compound is lipophilic in nature. | - Prepare stock solutions in an organic solvent like DMSO or ethanol before diluting into the aqueous buffer.- Use a co-solvent system.- Consider the use of solubilizing agents such as cyclodextrins, but be mindful of their potential impact on stability. |
| Appearance of multiple unknown peaks in the chromatogram over time. | Degradation of the compound. | - Perform forced degradation studies to identify the major degradation products.- Adjust storage conditions (e.g., lower temperature, protect from light, use inert atmosphere).- Evaluate the compatibility of the solvent system with the compound. |
| Peak tailing or poor peak shape in HPLC analysis. | - Interaction of the compound with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a base-deactivated column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Optimize the mobile phase pH. |
| Loss of compound during sample preparation. | Adsorption to plasticware or glassware. | - Use low-adsorption microcentrifuge tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption. |
| Inconsistent results between experimental replicates. | - Inhomogeneous sample solution.- Pipetting errors.- Instability of the compound in the autosampler. | - Ensure complete dissolution and thorough mixing of the sample.- Calibrate pipettes regularly.- Control the temperature of the autosampler, and limit the time samples are stored in it before injection. |
Data Presentation: Stability of this compound
The following table template is provided for researchers to systematically record their experimental data on the stability of this compound.
| Solvent System | pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining this compound (%) | Appearance of Degradation Products (Peak Area %) | Observations |
| Example: 0.1 M HCl | 1.0 | 60 | 0 | 100 | 100 | 0 | Clear solution |
| 2 | |||||||
| 4 | |||||||
| 8 | |||||||
| Example: 0.1 M NaOH | 13.0 | 60 | 0 | 100 | 100 | 0 | Clear solution |
| 2 | |||||||
| 4 | |||||||
| 8 | |||||||
| Example: 3% H₂O₂ | ~7.0 | 25 | 0 | 100 | 100 | 0 | Clear solution |
| 2 | |||||||
| 4 | |||||||
| 8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 8 hours.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at appropriate time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
At specified time intervals, withdraw a sample, dissolve it in methanol, and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC at appropriate time points.
-
-
HPLC Analysis:
-
Use a validated HPLC method to analyze the samples from each stress condition. The method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point for ginsenoside analysis.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can accurately quantify this compound in the presence of its degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen different C18 and other stationary phases.
-
Evaluate various mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve optimal separation between the parent peak and degradation product peaks.
-
-
Method Optimization:
-
Fine-tune the gradient profile, flow rate, and column temperature to improve resolution and reduce run time.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks.
-
Visualization of a Relevant Signaling Pathway
Ocotillol-type ginsenosides have been reported to exhibit anti-inflammatory and neuroprotective effects. One of the key signaling pathways implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates a simplified overview of this pathway, which can be a target for the pharmacological activity of this compound.
Caption: Simplified NF-κB signaling pathway.
Technical Support Center: Quantification of 20(S),24(R)-Ocotillol in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 20(S),24(R)-Ocotillol in plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound in plasma via LC-MS/MS.
Sample Preparation
-
Q1: What is the most effective method for extracting this compound from plasma?
A1: The optimal extraction method depends on the desired balance between recovery, cleanliness of the extract, and sample throughput. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For a quick and simple approach, protein precipitation with acetonitrile or methanol is often used.[1][2][3] However, for cleaner extracts and potentially better sensitivity, LLE or SPE are recommended.[4][5][6]
-
Q2: I am observing low recovery of this compound after extraction. What could be the cause?
A2: Low recovery can stem from several factors:
-
Incomplete Protein Precipitation: If using PPT, ensure a sufficient volume of cold organic solvent is used (typically a 3:1 or 4:1 ratio of solvent to plasma) and that the sample is vortexed thoroughly.
-
Suboptimal LLE Solvent: The choice of organic solvent in LLE is critical. A solvent with appropriate polarity to partition the analyte from the aqueous plasma is necessary. For triterpenoids, a common choice is a mixture of dichloromethane and ethyl acetate.[4]
-
Inefficient SPE Elution: If using SPE, the elution solvent may not be strong enough to desorb the analyte from the sorbent. Consider increasing the organic solvent strength in the elution buffer or trying a different solvent.
-
Analyte Binding: this compound may bind to proteins or lipids in the plasma. Acidifying the plasma sample can help disrupt these interactions.[4]
-
-
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the plasma, are a common challenge in LC-MS/MS bioanalysis.[7] To mitigate them:
-
Improve Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering substances.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the matrix components. This may involve using a different column, mobile phase, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte. If a SIL-IS is not available, a structural analog can be used.
-
Chromatography and Mass Spectrometry
-
Q4: I am seeing poor peak shape (e.g., tailing or fronting) for this compound. How can I improve it?
A4: Poor peak shape can be due to several factors:
-
Column Issues: The analytical column may be contaminated or degraded. Try flushing the column or replacing it.
-
Mobile Phase Incompatibility: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. For triterpenoids, a mobile phase containing a small amount of formic acid or ammonium acetate is often used to improve peak shape and ionization efficiency.
-
Injection Solvent: The solvent used to dissolve the final extract can cause peak distortion if it is significantly different from the initial mobile phase composition.
-
-
Q5: My signal intensity for this compound is low or inconsistent. What should I check?
A5: Low or inconsistent signal intensity can be a complex issue. Consider the following:
-
Ion Source Contamination: The electrospray ionization (ESI) source can become contaminated over time, leading to a drop in signal. Regular cleaning is essential.
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound.
-
Analyte Stability: this compound may be degrading in the plasma sample or during the analytical process. Investigate its stability under different storage and handling conditions.[8][9][10][11][12]
-
Matrix Effects: As mentioned in Q3, matrix effects can significantly suppress the analyte signal.
-
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of triterpenoids in plasma, which can serve as a reference for method development for this compound.
Table 1: Recovery and Matrix Effect of Triterpenoids in Plasma
| Compound | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Ganoderic Acid C2 | LLE (dichloromethane-ethyl acetate) | 95-108 | Not Reported | [4] |
| Ganoderic Acid B | LLE (dichloromethane-ethyl acetate) | 89-105 | Not Reported | [4] |
| Ganoderic Acid K | LLE (dichloromethane-ethyl acetate) | 92-106 | Not Reported | [4] |
| Ganoderic Acid H | LLE (dichloromethane-ethyl acetate) | 67-85 | Not Reported | [4] |
| Anemoside B4 | SPE (polymeric) | >85 | <15 | [5] |
| Pulsatilloside B | SPE (polymeric) | >85 | <15 | [5] |
| Anemoside A3 | SPE (polymeric) | >85 | <15 | [5] |
| 23-hydroxybetulinic acid | SPE (polymeric) | >85 | <15 | [5] |
Table 2: Stability of Analytes in Plasma Under Different Storage Conditions
| Analyte Class | Storage Temperature | Duration | Stability | Reference |
| Carotenoids, Retinol, Tocopherol | Room Temperature | 24 hours | Stable | [8][9] |
| Carotenoids, Retinol, Tocopherol | -20°C | 5 months | Stable | [8][9] |
| Carotenoids | -20°C | 15 months | Significant Decrease | [8][9] |
| Carotenoids, Retinol, Tocopherol | -70°C | 28 months | Stable | [8][9] |
| Various biochemical analytes | -20°C | 15-30 days | Some instability observed | [11] |
| Various biochemical analytes | -60°C | 21 days | Stable | [10][12] |
Experimental Protocols
This section provides a detailed, adaptable methodology for the quantification of this compound in plasma based on validated methods for similar triterpenoid compounds.
Recommended LC-MS/MS Method for Triterpenoid Quantification
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structural analog or a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography Conditions (Adapted from a method for triterpenoids)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and the most abundant product ions.
-
Visualizations
General Experimental Workflow for Ocotillol Quantification in Plasma
Caption: A typical workflow for the extraction and analysis of this compound from plasma samples.
Troubleshooting Logic for Low Analyte Signal
Caption: A logical flow diagram for troubleshooting low signal intensity issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for the determination and pharmacokinetic studies of four triterpenoids in rat plasma after oral administration of Ganoderma lucidum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of triptolide and triptonide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of Semi-Synthetic 20(S),24(R)-Ocotillol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the semi-synthesis of 20(S),24(R)-Ocotillol, with a focus on enhancing its yield.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reaction of the starting material, 20(S)-protopanaxadiol (PPD).2. Suboptimal molar ratio of oxidant (m-CPBA) to the substrate.3. Inefficient purification leading to product loss.4. Degradation of the product during workup or purification. | 1. Ensure complete dissolution of PPD in the reaction solvent. Consider acetylation of PPD to improve its reactivity and solubility.[1][2]2. Optimize the molar ratio of acetylated PPD to m-CPBA. A ratio of approximately 1:4 has been reported to be effective.[1][2]3. Employ careful column chromatography for purification. Monitor fractions closely using TLC.4. Perform workup and purification at lower temperatures to minimize degradation. |
| Formation of Multiple Byproducts | 1. Over-oxidation of the desired product.2. Side reactions due to impurities in the starting material or reagents.3. Non-specific oxidation by m-CPBA. | 1. Control the reaction temperature, ideally around -3°C.[1][2] Monitor the reaction progress closely using TLC and quench the reaction once the starting material is consumed.2. Use highly pure PPD and fresh m-CPBA for the reaction.3. Consider using a more selective oxidizing agent, although m-CPBA is commonly used for this transformation. |
| Difficult Separation of 24(R) and 24(S) Epimers | 1. Similar polarities of the (24R) and (24S) epimers.2. Inadequate resolution on the chromatography column. | 1. The two epimers have different intramolecular hydrogen bonding patterns, which can be exploited for separation.[3] Careful selection of the solvent system for column chromatography is crucial.2. Use a high-quality silica gel with a suitable particle size. A gradient elution with a solvent system like petroleum ether/ethyl acetate may be effective. |
| Inconsistent Stereoselectivity (Variable R/S Ratio) | 1. Fluctuation in reaction temperature.2. Presence of water or other impurities in the reaction mixture. | 1. Maintain a consistent and low reaction temperature throughout the addition of the oxidant and the reaction time.[1][2]2. Ensure all glassware is dry and use anhydrous solvents to minimize side reactions that could affect the stereochemical outcome. |
| Acetylation of PPD is Incomplete | 1. Insufficient amount of acetylating agent (acetic anhydride) or catalyst (DMAP).2. Short reaction time or low temperature. | 1. Use a slight excess of acetic anhydride and a catalytic amount of DMAP.2. Allow the reaction to proceed to completion by monitoring with TLC. The reaction is typically carried out at room temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the semi-synthesis of this compound?
A1: The most common and readily available starting material is 20(S)-protopanaxadiol (PPD), a natural product isolated from ginseng.[1][2]
Q2: Why is acetylation of 20(S)-protopanaxadiol recommended before oxidation?
A2: Acetylation of the hydroxyl groups at C-3 and C-12 in PPD can improve its solubility in the reaction solvent and may lead to a cleaner reaction with fewer byproducts, ultimately enhancing the yield of the desired ocotillol epimers.[1]
Q3: What is the role of m-CPBA in the synthesis?
A3: m-Chloroperoxybenzoic acid (m-CPBA) is an oxidizing agent that epoxidizes the double bond in the side chain of the acetylated PPD. This epoxide intermediate then undergoes an intramolecular cyclization to form the characteristic tetrahydrofuran ring of the ocotillol structure.[1][4]
Q4: How can I improve the stereoselectivity of the reaction to favor the 24(R) epimer?
A4: While the reaction typically produces a mixture of 24(R) and 24(S) epimers, controlling the reaction conditions, particularly maintaining a low and stable temperature (around -3°C), can influence the stereoselectivity.[1][2] However, complete stereoselectivity for the 24(R) epimer is challenging to achieve in this one-step oxidation/cyclization.
Q5: What are the key analytical techniques to monitor the reaction and characterize the product?
A5: Thin-layer chromatography (TLC) is essential for monitoring the progress of the reaction. The final product and its epimer are typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm their structures and stereochemistry.[4]
Q6: Are there any safety precautions I should take when working with m-CPBA?
A6: Yes, m-CPBA is a potentially explosive oxidizing agent, especially when impure or in high concentrations. It is also a skin and eye irritant. Always handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Store it according to the manufacturer's recommendations, typically refrigerated.
Experimental Protocols
Detailed Methodology for the Semi-Synthesis of this compound
This protocol outlines the key steps for the semi-synthesis of this compound from 20(S)-protopanaxadiol.
Step 1: Acetylation of 20(S)-Protopanaxadiol (PPD)
-
Dissolve 20(S)-PPD in a suitable anhydrous solvent such as pyridine or dichloromethane.
-
Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated PPD.
Step 2: Oxidation and Cyclization to form Ocotillol Epimers
-
Dissolve the acetylated PPD in anhydrous dichloromethane and cool the solution to -3°C in an ice-salt bath.
-
Slowly add a solution of m-CPBA (approximately 4 equivalents) in dichloromethane to the cooled solution over a period of 30 minutes, maintaining the temperature at -3°C.[1][2]
-
Stir the reaction mixture at this temperature for about 3 hours, monitoring the reaction by TLC.[1][2]
-
Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude acetylated ocotillol epimers.
Step 3: Hydrolysis of the Acetyl Groups
-
Dissolve the crude acetylated ocotillol epimers in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Heat the mixture to reflux (around 65°C) and stir until the hydrolysis is complete (monitored by TLC).[1]
-
Cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification of this compound
-
Purify the crude product mixture containing the 24(R) and 24(S) epimers by column chromatography on silica gel.
-
Use a gradient elution system, for example, petroleum ether/ethyl acetate, to separate the two epimers.
-
Collect the fractions and analyze them by TLC to identify and combine the fractions containing the desired this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
Data Presentation
Table 1: Summary of Reaction Conditions for Ocotillol Synthesis
| Starting Material | Key Reagent | Solvent | Temperature (°C) | Molar Ratio (Substrate:Reagent) | Reaction Time (h) | Reported Yield | Reference |
| Acetylated 20(S)-PPD | m-CPBA | Dichloromethane | -3 | ~1:4 | 3 | Not specified | [1][2] |
| 20(S)-PPD | m-CPBA | Dichloromethane | Not specified | Not specified | Not specified | Not specified | [4] |
Note: Specific yield data for the individual this compound epimer is often not explicitly stated as a percentage of the theoretical maximum in the reviewed literature, which often focuses on the synthesis of a series of derivatives.
Visualization
References
- 1. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids [mdpi.com]
- 2. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing epimer contamination in 20(S),24(R)-Ocotillol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 20(S),24(R)-Ocotillol. The focus is on minimizing the formation of the C24(S) epimer and strategies for its separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of C24(S) epimer contamination in the semi-synthesis of this compound from 20(S)-protopanaxadiol (PPD)?
A1: The primary source of C24(S) epimer formation is the epoxidation step of the C24=C25 double bond in the side chain of 20(S)-protopanaxadiol (PPD). When using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), the attack on the double bond can occur from either face, leading to a mixture of the desired this compound and the undesired 20(S),24(S)-Ocotillol epimer.
Q2: How can I control the ratio of C24(R) to C24(S) epimers during the synthesis?
A2: The stereoselectivity of the epoxidation reaction is highly influenced by the presence of protecting groups on the hydroxyl functions of the PPD backbone.
-
Without Protecting Groups: Direct epoxidation of unprotected PPD with m-CPBA can lead to a preferential formation of one epimer over the other. This is attributed to intramolecular hydrogen bonding influencing the steric hindrance around the C24=C25 double bond.
-
With Protecting Groups: Acetylation of the hydroxyl groups of PPD prior to epoxidation is a key strategy to achieve a nearly 1:1 ratio of the 24(R) and 24(S) epimers. The acetyl groups prevent the formation of intramolecular hydrogen bonds, thus minimizing the steric bias for the approach of the oxidizing agent. This non-selective approach provides a predictable mixture that can then be addressed through purification.
Q3: What are the recommended methods for separating the this compound and 20(S),24(S)-Ocotillol epimers?
A3: The most effective methods for separating the C24 epimers are preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and enzymatic kinetic resolution.
-
Preparative Chiral HPLC: This technique utilizes a column packed with a chiral material that interacts differently with each epimer, allowing for their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for this purpose.
-
Enzymatic Kinetic Resolution: This method employs an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., acylation) on one of the epimers at a much faster rate than the other. This allows for the separation of the unreacted epimer from the modified one.
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in the Epoxidation Step (Unfavorable Epimer Ratio)
| Possible Cause | Troubleshooting Step |
| Incomplete acetylation of PPD hydroxyl groups. | Ensure complete acetylation by optimizing the reaction conditions (e.g., reaction time, temperature, excess of acetylating agent). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Presence of moisture or other impurities affecting the epoxidation reaction. | Use anhydrous solvents and reagents for the epoxidation step. Purify the acetylated PPD intermediate before proceeding. |
| Degradation of the oxidizing agent (m-CPBA). | Use fresh, high-purity m-CPBA. The purity of commercial m-CPBA can vary and impact reaction outcomes. |
Issue 2: Inefficient Separation of Epimers by Preparative Chiral HPLC
| Possible Cause | Troubleshooting Step |
| Suboptimal chiral stationary phase (CSP). | Screen different types of chiral columns. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a good starting point for dammarane triterpenoids. |
| Inappropriate mobile phase composition. | Systematically vary the mobile phase composition. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is critical for achieving good resolution. |
| Poor peak shape or resolution. | Optimize the flow rate. A lower flow rate often improves resolution. Ensure the sample is fully dissolved in the mobile phase before injection to prevent peak distortion. Adjust the column temperature, as it can significantly affect selectivity. |
Issue 3: Low Efficiency in Enzymatic Kinetic Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate enzyme selection. | Screen a panel of lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). The selectivity of lipases can be highly substrate-dependent. |
| Suboptimal reaction conditions. | Optimize the acyl donor (e.g., vinyl acetate, isopropenyl acetate), solvent (non-polar organic solvents like hexane or toluene are common), and temperature. The reaction temperature can influence both the enzyme's activity and its enantioselectivity. |
| Enzyme inhibition or deactivation. | Ensure the substrate and solvent are free of impurities that could inhibit the enzyme. Consider immobilization of the lipase to improve its stability and reusability. |
Experimental Protocols
Protocol 1: Semi-synthesis of 20(S),24(R/S)-Ocotillol Mixture
This protocol describes a non-stereoselective synthesis yielding a mixture of C24 epimers, which can then be separated.
Step 1: Acetylation of 20(S)-Protopanaxadiol (PPD)
-
Dissolve 20(S)-PPD in a suitable solvent such as pyridine.
-
Add an excess of acetic anhydride.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the acetylated product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Purify the di-acetylated PPD by column chromatography on silica gel.
Step 2: Epoxidation of Di-acetylated PPD
-
Dissolve the purified di-acetylated PPD in a chlorinated solvent like dichloromethane (DCM).
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with a solution of sodium bicarbonate and then with brine.
-
Dry the organic layer and concentrate under reduced pressure.
Step 3: Saponification (Deacetylation)
-
Dissolve the crude epoxidized product in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate.
-
Heat the mixture at reflux until the deacetylation is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the ocotillol epimers.
-
Purify the mixture of this compound and 20(S),24(S)-Ocotillol by column chromatography to remove other impurities.
Protocol 2: General Guideline for Preparative Chiral HPLC Separation
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series). Mobile Phase: A mixture of n-hexane and isopropanol (e.g., starting with a 90:10 v/v ratio). The ratio should be optimized for best resolution. Flow Rate: Typically in the range of 5-20 mL/min for semi-preparative columns. Detection: UV detection at a wavelength where the compounds have absorbance (e.g., ~205 nm) or an Evaporative Light Scattering Detector (ELSD). Procedure:
-
Dissolve the mixture of ocotillol epimers in the mobile phase.
-
Perform an initial analytical scale separation to determine the retention times and resolution of the epimers.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation.
-
Scale up to a preparative column for the isolation of the individual epimers.
-
Collect the fractions corresponding to each epimer and confirm their purity by analytical HPLC.
Data Presentation
| Method | Key Parameters | Expected Outcome |
| Synthesis | Acetylation of PPD prior to epoxidation with m-CPBA. | Approximately 1:1 ratio of this compound and 20(S),24(S)-Ocotillol. |
| Purification | Preparative Chiral HPLC with a polysaccharide-based column. | Baseline separation of the C24 epimers, allowing for the isolation of pure this compound. |
| Purification | Lipase-catalyzed kinetic resolution. | Selective acylation of one epimer, facilitating separation of the acylated and unreacted epimers. |
Visualizations
Technical Support Center: Enhancing Brain Penetration of 20(S),24(R)-Ocotillol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetration of 20(S),24(R)-Ocotillol.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in In Vitro BBB Models
Symptoms:
-
Low transport of this compound across cell monolayers (e.g., Caco-2, bEnd.3).
-
High efflux ratio observed in bidirectional permeability assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inherent Physicochemical Properties: this compound's structure may limit passive diffusion. | Chemical Modification: Synthesize derivatives with increased lipophilicity or reduced polar surface area. | Improved passive permeability across the blood-brain barrier (BBB). |
| Formulation Strategies: Encapsulate in nanoparticles or liposomes to facilitate transport. | Enhanced cellular uptake and transcytosis across the endothelial cells of the BBB. | |
| Efflux by Other Transporters: While not a P-glycoprotein (P-gp) substrate, other ABC transporters might be involved. | Use of Pan-ABC Transporter Inhibitors: Co-administer with broad-spectrum efflux pump inhibitors in your in vitro model. | Reduced efflux and increased net transport across the cell monolayer. |
| Experimental Artifacts: Issues with the integrity of the in vitro BBB model. | Verify Barrier Integrity: Measure Transendothelial Electrical Resistance (TEER) and permeability to a marker molecule (e.g., Lucifer Yellow). | Ensure the reliability of your in vitro model for accurate permeability assessment. |
Issue 2: Inconsistent or Low Brain Concentration in In Vivo Studies
Symptoms:
-
Low brain-to-plasma concentration ratio.
-
High variability in brain concentrations across study animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| First-Pass Metabolism: Significant metabolism in the liver or gut wall reduces systemic availability. | Alternative Routes of Administration: Explore intranasal or parenteral routes to bypass first-pass metabolism. | Increased systemic concentration of this compound available to cross the BBB. |
| Rapid Systemic Clearance: Fast elimination from the bloodstream. | Formulation with Sustained Release: Utilize polymeric nanoparticles or liposomal formulations to prolong circulation time. | Maintained therapeutic concentrations in the blood for a longer duration, allowing more opportunity for brain uptake. |
| P-glycoprotein Inhibition Effect: As a P-gp inhibitor, this compound may affect the pharmacokinetics of co-administered drugs. | Pharmacokinetic Interaction Studies: Conduct studies to evaluate the impact of this compound on the disposition of other compounds if used in combination. | Understanding of potential drug-drug interactions at the BBB. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for P-glycoprotein (P-gp)?
No, studies have shown that this compound is not a substrate for P-gp. In Caco-2 cell monolayer assays, the efflux ratio of this compound (referred to as the 24R-epimer) was approximately 1, indicating that it is not actively transported out of the cells by P-gp.[1][2]
Q2: Can this compound inhibit P-glycoprotein?
Yes, this compound has been demonstrated to be a potent inhibitor of P-gp.[3][4] It can increase the intracellular concentration of known P-gp substrates, such as rhodamine 123, and decrease the efflux of others, like digoxin, in Caco-2 cell models.[1][2] This suggests that it could potentially be used to enhance the brain penetration of other drugs that are P-gp substrates.
Q3: What is the reported apparent permeability of this compound?
In a study using Caco-2 cell monolayers, the apparent permeability coefficient (Papp) of this compound from the apical (AP) to the basolateral (BL) side was found to be significantly higher than its 24S-epimer.[1][2]
Quantitative Permeability Data
| Compound | Concentration (µM) | Papp (AP→BL) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 1 | 0.53 ± 0.08 | 1.13 |
| 5 | 0.62 ± 0.11 | 1.05 | |
| 20 | 0.75 ± 0.15 | 1.23 | |
| 20(S),24(S)-Ocotillol | 1 | 0.09 ± 0.02 | 10.11 |
| 5 | 0.11 ± 0.03 | 8.09 | |
| 20 | 0.13 ± 0.04 | 7.00 |
Data from Wang et al., 2014.[1][2]
Q4: What formulation strategies can be considered to improve the brain delivery of this compound?
Given its physicochemical properties, several formulation strategies could be explored:
-
Liposomes: Encapsulating this compound in liposomes can improve its solubility, protect it from degradation, and facilitate its transport across the BBB.[5][6] Surface modification of liposomes with targeting ligands (e.g., transferrin) can further enhance brain-specific delivery.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles containing this compound, potentially leading to sustained release and improved brain accumulation.[7][8]
-
Intranasal Delivery: This route bypasses the BBB to some extent by utilizing the olfactory and trigeminal nerve pathways, offering a non-invasive method for direct brain delivery. Formulating this compound as a nano-suspension or in mucoadhesive microparticles could enhance its uptake via this route.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using Caco-2 Cells
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.
-
Barrier Integrity Measurement: Confirm monolayer integrity by measuring the TEER values. A TEER value above 200 Ω·cm² is generally considered acceptable.
-
Transport Experiment (AP to BL):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution of this compound (e.g., at 1, 5, and 20 µM) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.
-
-
Transport Experiment (BL to AP):
-
Add the test solution to the BL chamber and fresh HBSS to the AP chamber.
-
Collect samples from the AP chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation:
-
Calculate the Papp using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (BL→AP) / Papp (AP→BL)
-
Protocol 2: Evaluation of P-glycoprotein Inhibition
Objective: To assess the potential of this compound to inhibit P-gp function.
Methodology:
-
Cell Culture: Culture Caco-2 cells in 96-well plates until confluent.
-
Rhodamine 123 Accumulation Assay:
-
Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Add rhodamine 123 (a P-gp substrate) and co-incubate for another 2 hours.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader.
-
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of this compound compared to the control indicates P-gp inhibition.
Visualizations
Caption: Strategies to enhance the brain penetration of this compound.
Caption: Interaction of this compound with P-glycoprotein at the BBB.
Caption: Experimental workflow for assessing brain penetration of this compound.
References
- 1. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein | PLOS One [journals.plos.org]
- 3. Stereoselective property of 20(S)-protopanaxadiol ocotillol type epimers affects its absorption and also the inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives [mdpi.com]
- 8. Research Portal [ourarchive.otago.ac.nz]
Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of Ocotillol Epimers: 20(S),24(R)-Ocotillol and 20(S),24(S)-Ocotillol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ocotillol, a derivative of ginsenosides found in American ginseng, has garnered attention for its potential therapeutic properties, including neuroprotection. This guide provides a comparative analysis of two specific epimers of ocotillol: 20(S),24(R)-Ocotillol and 20(S),24(S)-Ocotillol. While direct comparative studies on their neuroprotective efficacy are currently limited in published literature, this document synthesizes available data on their pharmacokinetic and pharmacodynamic profiles to inform future research and development.
Key Insights and Data Presentation
A critical determinant of in vivo efficacy is a compound's pharmacokinetic profile. Studies have revealed significant differences between the two ocotillol epimers in this regard. The 20(S),24(R)-epimer demonstrates substantially higher bioavailability, suggesting it may reach target tissues in the central nervous system more effectively.
Table 1: Comparative Pharmacokinetic Parameters of Ocotillol Epimers
| Parameter | This compound | 20(S),24(S)-Ocotillol | Reference |
| Absolute Bioavailability | ~14-fold higher than 24(S)-epimer | Low | [1][2][3] |
| Area Under the Curve (AUC) after oral administration | 21-fold higher than 24(S)-epimer | Low | [1] |
| Apparent Permeability Coefficient (Papp) in Caco-2 cells | 5 to 7-fold higher than 24(S)-epimer | Low | [1] |
While direct neuroprotective comparisons are lacking, studies on other pharmacological effects provide clues. For instance, in the context of cardioprotection, the 24(R)-epimer showed protective effects, whereas the 24(S)-epimer did not, indicating a clear stereoselectivity in its biological actions.[1] This suggests a similar stereoselective difference may exist in their neuroprotective capacities.
Proposed Experimental Protocol for Comparative Neuroprotective Efficacy
To directly assess and compare the neuroprotective efficacy of these two epimers, a standardized in vitro assay is essential. The following protocol outlines a representative method using a neuronal cell line and an oxidative stress-induced cell death model.
Objective: To quantify and compare the neuroprotective effects of this compound and 20(S),24(S)-Ocotillol against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and 20(S),24(S)-Ocotillol stock solutions (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations (e.g., 1, 5, 10, 25, 50 µM) of either this compound or 20(S),24(S)-Ocotillol for 24 hours.
-
Include a vehicle control group (DMSO) and a negative control group (no treatment).
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours. The negative control group should not be exposed to H₂O₂.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following H₂O₂ exposure, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Compare the dose-response curves for both ocotillol epimers to determine their respective EC₅₀ values for neuroprotection.
-
Visualizations
Experimental Workflow for Comparative Neuroprotection Assay
Caption: Workflow for comparing the neuroprotective efficacy of ocotillol epimers.
Pharmacokinetic and Pharmacodynamic Comparison
Caption: Relationship between pharmacokinetics and hypothesized neuroprotective efficacy.
Proposed Signaling Pathway for Ocotillol's Neuronal Activity
Caption: Proposed mechanism of ocotillol-enhanced neuronal activity.
Conclusion
The available evidence strongly suggests that this compound and 20(S),24(S)-Ocotillol possess distinct pharmacological profiles. The superior bioavailability of the 24(R)-epimer, coupled with evidence of its stereoselective biological activity in other tissues, positions it as a more promising candidate for in vivo neuroprotective applications. However, direct, quantitative comparisons of their neuroprotective efficacy are necessary to confirm this hypothesis. The experimental protocol provided herein offers a framework for conducting such crucial comparative studies. Future research in this area will be invaluable for advancing the development of ocotillol-based neuroprotective therapies.
References
- 1. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective property of 20(S)-protopanaxadiol ocotillol type epimers affects its absorption and also the inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 20(S),24(R)-Ocotillol and Protopanaxadiol
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 20(S),24(R)-Ocotillol and 20(S)-Protopanaxadiol (PPD), two prominent dammarane-type tetracyclic triterpene sapogenins derived from Ginseng. Both compounds have garnered significant interest for their diverse pharmacological activities. Protopanaxadiol is a primary intestinal metabolite of various ginsenosides, while this compound is a principal, stereospecific metabolite of PPD itself.[1][2] Understanding their distinct and overlapping profiles is crucial for advancing research and therapeutic development.
This comparison synthesizes experimental data on their pharmacokinetic properties and biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Detailed experimental protocols and visual diagrams of key pathways are provided to support further investigation.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data, offering a clear comparison of the two compounds based on available experimental evidence.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | This compound (24R-epimer) | 20(S)-Protopanaxadiol (PPD) | Species | Notes | Citations |
| Oral Bioavailability | ~14-fold higher than its 24S-epimer | 20.7% - 48.12% | Rat | Absolute bioavailability of the 24R-epimer was not explicitly quantified as a percentage but was significantly higher than its stereoisomer. PPD bioavailability varies, with one study noting 48.12% when co-administered with Protopanaxatriol. | [1][3][4][5] |
| Membrane Permeability (Papp, Caco-2 cells) | 5-7 fold higher than 24S-epimer | Data not directly compared | In vitro | 24R-epimer demonstrates superior transmembrane permeability compared to its 24S counterpart, which may contribute to its higher bioavailability. | [2][4][6] |
| Plasma Half-life (t1/2) | ~6.25 hours (as part of an extract) | Data not specified | Rat | The half-life for PPD is reported for a mouse model (28 min), which is not directly comparable to the rat data. | [3][7] |
| Metabolism | Metabolite of PPD | Metabolite of ginsenosides (e.g., Rb1, Rc, Rd); extensively metabolized to form ocotillol-type epimers. | Human, Rat | PPD is formed by the deglycosylation of ginsenosides by gut microbiota. PPD is then further metabolized, with this compound being a key product. | [1][8][9] |
Table 2: Comparative Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound | 20(S)-Protopanaxadiol | Key Finding | Citations |
| Nitric Oxide (NO) | Inhibits release | Inhibits release | Both compounds show significant inhibitory effects on NO production. | [10][11][12] |
| Interleukin-6 (IL-6) | Inhibits release | Inhibits release | Both compounds effectively suppress the secretion of this pro-inflammatory cytokine. | [11][12][13] |
| Prostaglandin E₂ (PGE₂) | Strong inhibition | Moderate inhibition | 20(S)-epimers of ocotillol appear more potent in inhibiting PGE₂ release compared to PPD. | [12] |
| Tumor Necrosis Factor-α (TNF-α) | Less effective than 20(R)-epimer | Inhibits release | While ocotillol-type compounds inhibit TNF-α, the 20(R)-epimer shows stronger activity. PPD is known to reduce TNF-α expression in colitis models. | [10][12] |
| Interleukin-10 (IL-10) | Increases release | Increases release | Both compounds, as 20(S)-epimers, promote the release of this key anti-inflammatory cytokine. | [12] |
Table 3: Comparative Anticancer Activity (In Vitro)
| Cancer Cell Line | Assay | This compound | 20(S)-Protopanaxadiol (PPD) | Notes | Citations |
| Human Endometrial Cancer (HEC-1A) | IC₅₀ (24 h) | Data not available | 3.5 µM | PPD shows potent dose-dependent inhibition of cell proliferation. | [14][15] |
| Human Colon Cancer (HCT-116) | Cell Cycle Arrest | Data not available | Induces G1 phase arrest | PPD inhibits cancer cell growth by arresting the cell cycle and inducing apoptosis. | [16][17][18] |
| Prostate Cancer (PC-3, LNCaP) | Antiproliferative | Data not available | Demonstrates anticancer effects | PPD inhibits prostate cancer xenograft growth in preclinical models. | [7] |
| General Anticancer Activity | Antiproliferative | Reported to have antitumor activity | Potent antiproliferative effects across multiple cancer cell lines | While ocotillol-type saponins are cited for antitumor activity, specific quantitative data for the 24R epimer for direct comparison with PPD is limited. PPD's anticancer effects are more extensively documented. | [18][19][20][21] |
Signaling Pathways and Metabolic Relationships
Visual diagrams are provided below to illustrate the metabolic relationship between the compounds and their roles in key signaling pathways.
Experimental Protocols
Detailed methodologies for key comparative experiments are outlined below.
Pharmacokinetic Study in Rats
-
Objective: To determine and compare the oral bioavailability and other pharmacokinetic parameters of this compound and Protopanaxadiol.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are randomly divided into intravenous (IV) and oral administration (PO) groups for each compound.
-
Dosing:
-
IV groups receive a single dose (e.g., 1 mg/kg) of the respective compound via the tail vein.
-
PO groups receive a single oral gavage dose (e.g., 10 mg/kg) of the compound.
-
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the suborbital venous plexus into heparinized tubes at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification: Plasma concentrations of each compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis software. Absolute oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.[1][5]
-
In Vitro Anti-inflammatory Activity Assay
-
Objective: To compare the inhibitory effects of the compounds on the production of inflammatory mediators in vitro.
-
Methodology:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound or PPD for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the wells, followed by incubation for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.
-
Cytokine Measurement (IL-6, TNF-α): Levels of pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability: A parallel MTT assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.[10][12]
-
Summary and Conclusion
The comparison between this compound and its metabolic precursor, Protopanaxadiol, reveals a relationship defined by stereochemistry and metabolic progression that dictates their respective biological activities and pharmacokinetic profiles.
-
Pharmacokinetics: The structural modification from PPD to the ocotillol form, specifically the 24R-epimer, appears to significantly enhance bioavailability.[1][4] This is a critical advantage for potential therapeutic applications, suggesting that this compound may be a more orally effective agent than PPD or its parent ginsenosides.
-
Anti-inflammatory Activity: Both compounds are potent anti-inflammatory agents. They effectively inhibit key inflammatory mediators like NO and IL-6.[12] However, subtle differences exist, with this compound showing potentially stronger inhibition of PGE₂, highlighting how metabolic conversion can fine-tune biological activity.[12]
-
Anticancer and Neuroprotective Effects: Protopanaxadiol is well-documented for its robust anticancer and neuroprotective properties, with defined mechanisms of action including apoptosis induction and mitochondrial protection.[18][22] While ocotillol-type saponins are known to possess similar activities, direct, quantitative comparisons for the 24R-epimer are less prevalent in the literature.[20] Studies have shown that the 24R-epimer exerts cardioprotective effects similar to PPD, whereas the 24S-epimer does not, underscoring the crucial role of C24 stereochemistry.[1]
References
- 1. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Protopanaxadiol - Wikipedia [en.wikipedia.org]
- 4. Stereoselective property of 20(S)-protopanaxadiol ocotillol type epimers affects its absorption and also the inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of the Combined Treatment of Resveratrol- and Protopanaxadiol-Enriched Rice Seed Extract on Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Anti-inflammatory Activity of C20 Epimeric Ocotillol-Type Triterpenes and Protopanaxadiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Activity of Ocotillol Epimers
For Researchers, Scientists, and Drug Development Professionals
Ocotillol, a tetracyclic triterpenoid sapogenin derived from various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including its anti-inflammatory properties. The stereochemistry of ocotillol, particularly at the C-20 and C-24 positions, gives rise to different epimers that exhibit distinct biological effects. This guide provides an objective comparison of the relative anti-inflammatory activity of ocotillol epimers, supported by experimental data, to aid researchers in the field of drug discovery and development.
Differential Effects of Ocotillol Epimers on Inflammatory Mediators
In vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have been instrumental in elucidating the differential anti-inflammatory effects of ocotillol epimers. These studies consistently demonstrate that both 20(S) and 20(R) epimers of ocotillol can inhibit the production of key pro-inflammatory mediators, though with varying potencies.
The 20(S)- and 20(R)-ocotillol epimers both effectively suppress the release of nitric oxide (NO) and interleukin-6 (IL-6), two significant contributors to the inflammatory cascade. However, their activities diverge when considering other inflammatory markers. Notably, 20(S)-ocotillol epimers show a more pronounced inhibitory effect on the production of prostaglandin E2 (PGE2), a key mediator of pain and fever. Furthermore, the 20(S)-epimers have been observed to increase the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10), suggesting a dual mechanism of action that not only curtails pro-inflammatory signals but also promotes inflammation resolution.[1][2][3]
Conversely, the 20(R)-ocotillol epimers exhibit a stronger inhibitory activity against tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine central to systemic inflammation.[1][2][3] This stereospecificity highlights the critical role of the C-20 configuration in determining the precise anti-inflammatory profile of ocotillol derivatives.
Emerging evidence also points to the importance of the C-24 configuration. Some studies suggest that the 24(R) configuration is generally preferred for anti-inflammatory activity. However, other research indicates that certain 24(S) derivatives can exhibit superior inhibitory effects on NO release, suggesting that the interplay between different stereocenters and functional group modifications dictates the overall anti-inflammatory potency.
Quantitative Comparison of Anti-Inflammatory Activity
While much of the available data is qualitative, some studies provide quantitative insights into the inhibitory concentrations of ocotillol derivatives. For instance, one study reported that a specific 24(S)-ocotillol derivative demonstrated a significant reduction in NO release by 85.97%. The lack of standardized reporting of IC50 values across a range of inflammatory mediators for different epimers remains a gap in the literature. The following table summarizes the observed differential effects.
| Inflammatory Mediator | 20(S)-Ocotillol Epimers | 20(R)-Ocotillol Epimers |
| Nitric Oxide (NO) | Inhibition | Inhibition |
| Interleukin-6 (IL-6) | Inhibition | Inhibition |
| Prostaglandin E2 (PGE2) | Stronger Inhibition | Weaker Inhibition |
| Tumor Necrosis Factor-α (TNF-α) | Weaker Inhibition | Stronger Inhibition |
| Interleukin-10 (IL-10) | Increased Production | No Significant Effect |
Mechanistic Insights: Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of ocotillol epimers are largely attributed to their ability to modulate key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes.
The NF-κB pathway is a critical target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ocotillol derivatives have been shown to interfere with this process, with some compounds inhibiting the nuclear translocation of the p65 subunit of NF-κB.
The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), also plays a pivotal role in inflammation. These kinases are activated by a variety of extracellular stimuli and, in turn, regulate the activity of numerous transcription factors and enzymes involved in the inflammatory response. The inhibitory effects of ocotillol epimers on the production of various cytokines and inflammatory enzymes are likely mediated, at least in part, through the suppression of MAPK phosphorylation.
Below are diagrams illustrating the general experimental workflow for assessing anti-inflammatory activity and the key signaling pathways involved.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparison of ocotillol epimers' anti-inflammatory activity.
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure: Cells are seeded in appropriate well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the ocotillol epimers for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay):
-
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Briefly, an equal volume of culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA):
-
The concentrations of TNF-α, IL-6, IL-10, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assays are performed according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Components:
-
To investigate the effects on the NF-κB and MAPK pathways, cells are treated with ocotillol epimers and LPS for a shorter duration (e.g., 15-60 minutes).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membranes are probed with primary antibodies specific for total and phosphorylated forms of p38, JNK, ERK, and IκBα, as well as for the p65 subunit of NF-κB in nuclear and cytosolic fractions.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Conclusion
The available evidence strongly indicates that ocotillol epimers possess significant anti-inflammatory properties, with their stereochemistry playing a crucial role in their specific biological activities. The differential effects of 20(S) and 20(R) epimers on the production of various pro- and anti-inflammatory mediators suggest that these compounds may be tailored for different inflammatory conditions. A deeper understanding of their structure-activity relationships and the precise molecular mechanisms underlying their modulation of the NF-κB and MAPK pathways will be critical for the development of novel and targeted anti-inflammatory therapeutics. Further research, particularly studies providing comprehensive quantitative data (IC50 values) for a wider range of epimers, is warranted to fully unlock the therapeutic potential of this promising class of natural products.
References
Validating the P-glycoprotein Inhibitory Activity of 20(S),24(R)-Ocotillol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory activity of 20(S),24(R)-Ocotillol against other known P-gp inhibitors. The information is supported by experimental data from in vitro studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound, a stereoisomer of ocotillol, has demonstrated significant potential as a P-glycoprotein (P-gp) inhibitor. In vitro studies have shown its capability to increase the intracellular accumulation of P-gp substrates, such as rhodamine 123 and digoxin, in a manner comparable to the well-known P-gp inhibitor, verapamil. This suggests its potential in overcoming multidrug resistance (MDR) in cancer cells and improving the bioavailability of drugs that are P-gp substrates. The primary mechanism of action appears to be competitive inhibition, as evidenced by the stimulation of P-gp's ATPase activity.
Comparative Performance of P-gp Inhibitors
The following table summarizes the P-gp inhibitory activity of this compound in comparison to its epimer and the classic P-gp inhibitor, verapamil. The data is derived from cellular accumulation and transport assays in Caco-2 cells, a widely accepted in vitro model for intestinal drug absorption and P-gp interaction.
| Compound | Assay | Cell Line | Substrate | Concentration | Effect | Citation |
| This compound | Rhodamine 123 Accumulation | Caco-2 | Rhodamine 123 | 1-10 µM | Significantly increased intracellular accumulation | [1] |
| Digoxin Transport | Caco-2 | Digoxin | 10 µM | Decreased efflux ratio, comparable to Verapamil | [2] | |
| 20(S),24(S)-Ocotillol | Rhodamine 123 Accumulation | Caco-2 | Rhodamine 123 | 1-10 µM | Significantly increased intracellular accumulation | [1] |
| Digoxin Transport | Caco-2 | Digoxin | 10 µM | Decreased efflux ratio, comparable to Verapamil | [2] | |
| Verapamil | Digoxin Transport | Caco-2 | Digoxin | 10 µM | Significantly decreased efflux ratio | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the design of future studies.
Rhodamine 123 Accumulation Assay in Caco-2 Cells
This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
Caco-2 cells
-
Rhodamine 123
-
This compound and other test compounds
-
Hank's Balanced Salt Solution (HBSS)
-
Cell culture plates (24-well or 96-well)
-
Fluorescence plate reader
Protocol:
-
Seed Caco-2 cells onto collagen-coated plates and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of this compound or other test compounds in HBSS for 1 hour at 37°C.
-
Add rhodamine 123 (final concentration, e.g., 5 µM) to each well and co-incubate for a defined period (e.g., 90 minutes) at 37°C.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold HBSS to terminate the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm).
-
Normalize the fluorescence intensity to the total protein content in each well.
-
Calculate the percentage increase in rhodamine 123 accumulation in the presence of the inhibitor compared to the control (vehicle-treated) cells.
Digoxin Transport Assay across Caco-2 Monolayers
This assay measures the bidirectional transport of the P-gp substrate digoxin across a Caco-2 cell monolayer to determine the extent of P-gp-mediated efflux.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Digoxin (and radiolabeled digoxin, e.g., [³H]-digoxin, for quantification)
-
This compound and other test compounds
-
Transport buffer (e.g., HBSS)
-
Liquid scintillation counter (if using radiolabeled substrate) or LC-MS/MS
Protocol:
-
Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For the apical-to-basolateral (A-B) transport study, add digoxin and the test compound to the apical chamber.
-
For the basolateral-to-apical (B-A) transport study, add digoxin and the test compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Quantify the concentration of digoxin in the samples using a liquid scintillation counter or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration of the substrate.
-
Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). A decrease in the efflux ratio in the presence of an inhibitor indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. Stimulation of ATPase activity is indicative of a compound being a P-gp substrate or a competitive inhibitor.
Materials:
-
P-gp-containing cell membranes (commercially available or prepared from P-gp overexpressing cells)
-
ATP
-
This compound and other test compounds
-
Assay buffer (e.g., Tris-MES buffer)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagents)
-
Microplate reader for absorbance measurement
Protocol:
-
Incubate the P-gp membranes with various concentrations of the test compound in the assay buffer for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding ATP (e.g., 5 mM).
-
Incubate the reaction mixture for a defined time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the colorimetric reagent (e.g., malachite green) to detect the amount of inorganic phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).
-
The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity.
-
Plot the ATPase activity against the concentration of the test compound to determine the effect on P-gp's enzymatic function.
Visualizations
P-glycoprotein Efflux Mechanism and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Validating P-gp Inhibition
Caption: Workflow for the in vitro validation of P-glycoprotein inhibitory activity.
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of P-glycoprotein. Its ability to reverse P-gp-mediated efflux at concentrations comparable to verapamil makes it a promising candidate for further investigation as a chemosensitizing agent in cancer therapy and as a bioavailability enhancer for various drugs. Future research should focus on determining the precise IC50 values of this compound in various P-gp inhibition assays to allow for a more robust quantitative comparison with other inhibitors and to further elucidate its mechanism of action. The detailed protocols provided in this guide offer a foundation for such future studies.
References
Comparative Analysis of the Cardioprotective Effects of Ocotillol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardioprotective effects of ocotillol isomers, focusing on their efficacy in mitigating myocardial injury. The information is compiled from preclinical studies and aims to support further research and drug development in cardiovascular disease.
Introduction to Ocotillol and Its Isomers
Ocotillol-type saponins are a class of tetracyclic triterpenoids found in plants of the Panax genus. They have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. The stereochemistry of ocotillol, particularly at the C-24 position, gives rise to different isomers, such as the (24R) and (24S) epimers, which have been shown to exhibit varying pharmacological activities. This guide focuses on comparing the cardioprotective potential of these isomers.
Quantitative Data on Cardioprotective Effects
The following tables summarize the quantitative data from various studies investigating the cardioprotective effects of ocotillol and its derivatives in animal models of myocardial injury.
Table 1: Effects of Ocotillol on Cardiac Biomarkers in Isoproterenol-Induced Myocardial Injury in Rats
| Treatment Group | Dose | LDH (U/L) | CK-MB (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) |
| Control | - | Normal Range | Normal Range | Normal Range | Normal Range |
| Isoproterenol (ISO) | 50 mg/kg | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
| Ocotillol + ISO | 5 mg/kg | Reduced vs. ISO | - | Attenuated Increase | Attenuated Decrease |
| Ocotillol + ISO | 10 mg/kg | Significantly Reduced vs. ISO | - | Significantly Attenuated Increase | Significantly Attenuated Decrease |
| Ocotillol + ISO | 20 mg/kg | Significantly Reduced vs. ISO | - | Significantly Attenuated Increase | Significantly Attenuated Decrease |
Data synthesized from studies investigating the effects of ocotillol on isoproterenol-induced myocardial injury. Specific values were not consistently reported across all studies to provide a mean ± SD, but the directional effects were consistently observed[1].
Table 2: Comparative Effects of Ocotillol Derivatives on Myocardial Ischemia-Reperfusion (I/R) Injury
| Compound | Configuration | Protective Effect | Key Findings |
| Compound 7 | C24-R | Protective | Protected normal retinal structure and physiological function after RIR injury. |
| Compound 8 | C24-S | More Protective | Exhibited significantly stronger activity compared to the R-configuration in reversing damage to retinal ganglion cells. |
This table is based on a study on retinal ischemia-reperfusion injury, which serves as a model for ischemia-reperfusion injury in other tissues, including the heart. The study highlights the stereoselectivity of ocotillol derivatives' protective effects[2].
Experimental Protocols
Isoproterenol-Induced Myocardial Injury in Rats
This model is widely used to screen for cardioprotective agents. Isoproterenol, a β-adrenergic agonist, in high doses, induces myocardial stress, leading to cellular damage and necrosis, mimicking acute myocardial infarction.[3][4][5]
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Injury: Isoproterenol is administered subcutaneously or intraperitoneally at doses ranging from 50 to 100 mg/kg body weight for two consecutive days.[1]
-
Treatment Protocol: Ocotillol isomers or derivatives are administered orally or via injection for a specified period before and/or during isoproterenol administration.
-
Assessment of Cardioprotection:
-
Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury biomarkers such as Lactate Dehydrogenase (LDH) and the MB isoenzyme of Creatine Kinase (CK-MB).
-
Oxidative Stress Markers: Heart tissue homogenates are analyzed for levels of Malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).[1]
-
Histopathological Examination: Heart tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular damage, inflammation, and necrosis.
-
Myocardial Ischemia-Reperfusion (I/R) Injury Model
This model simulates the clinical scenario of myocardial infarction followed by reperfusion therapy (e.g., angioplasty or thrombolysis).
-
Animal Model: Rats or mice are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a specific period (e.g., 30-45 minutes).
-
The ligature is then removed to allow for reperfusion for a set duration (e.g., 2-24 hours).
-
-
Treatment Protocol: The test compounds (ocotillol isomers) are administered before ischemia (pre-conditioning), during ischemia, or at the onset of reperfusion.
-
Assessment of Cardioprotection:
-
Infarct Size Measurement: The heart is stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. The infarct size is then quantified as a percentage of the area at risk.
-
Cardiac Function: Echocardiography can be used to assess parameters like ejection fraction and fractional shortening before and after I/R injury.
-
Biochemical Markers: Serum levels of LDH and CK-MB are measured.
-
Signaling Pathways in Ocotillol-Mediated Cardioprotection
The cardioprotective effects of ocotillol isomers are attributed to their influence on various cellular signaling pathways, primarily related to antioxidant and anti-inflammatory responses.
Keap1/Nrf2/ARE Signaling Pathway
Recent studies suggest that certain ocotillol isomers exert their protective effects by activating the Keap1/Nrf2/ARE pathway. This pathway is a critical regulator of endogenous antioxidant defenses.
Caption: Activation of the Keap1/Nrf2/ARE pathway by ocotillol isomers.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival signaling cascade that is often implicated in cardioprotection. While direct evidence for ocotillol isomers is still emerging, many natural cardioprotective compounds act through this pathway.
Caption: Postulated involvement of the PI3K/Akt survival pathway.
Experimental Workflow
The following diagram outlines a general workflow for the comparative analysis of the cardioprotective effects of ocotillol isomers.
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
The available evidence suggests that ocotillol isomers possess significant cardioprotective properties, with some studies indicating a degree of stereoselectivity in their effects. The (24S)-isomer has shown greater potency in some models compared to the (24R)-isomer. The primary mechanisms of action appear to involve the enhancement of the heart's antioxidant capacity, potentially through the activation of the Keap1/Nrf2/ARE signaling pathway, and the inhibition of apoptosis.
Further research is warranted to:
-
Conduct head-to-head comparative studies of a wider range of ocotillol isomers in standardized models of myocardial injury.
-
Elucidate the precise molecular targets and downstream signaling pathways for each active isomer.
-
Evaluate the pharmacokinetic and pharmacodynamic profiles of the most promising isomers to assess their therapeutic potential.
This guide serves as a foundational resource for researchers aiming to build upon the current understanding of ocotillol's cardioprotective effects and to accelerate the development of novel therapeutic strategies for heart disease.
References
- 1. Cardioprotective effect of ocotillol, a derivate of pseudoginsenoside F11, on myocardial injury induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotection with palm oil tocotrienols: comparision of different isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoproterenol-induced myocardial injury: a systematic comparison of subcutaneous versus intraperitoneal delivery in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential: A Comparative Analysis of 20(S),24(R)-Ocotillol and its Precursor, Protopanaxadiol
A detailed examination of the therapeutic index, efficacy, and underlying mechanisms of 20(S),24(R)-Ocotillol and its biosynthetic precursor, Protopanaxadiol (PPD), is crucial for advancing drug development in oncology, inflammatory diseases, and beyond. This guide provides a comparative analysis based on available preclinical data, offering insights for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and cytotoxicity of Protopanaxadiol and Ocotillol-type compounds. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.
Table 1: In Vitro Efficacy and Cytotoxicity of Protopanaxadiol (PPD)
| Cell Line | Assay Type | Endpoint | Concentration/Dose | Result | Reference |
| HCT-116 | Antiproliferative | IC50 | > 60 µM | Moderate activity | [1] |
| SW-480 | Antiproliferative | IC50 | 59.6 µM | Moderate activity | [1] |
| MCF-7 | Antiproliferative | IC50 | 54.7 µM | Moderate activity | [1] |
| HepG2 | Antiproliferative | IC50 | 62.68 µM | Moderate activity | [2] |
| HepG2 | Apoptosis Induction | - | 20 µM | Increased apoptosis and necrosis | [2] |
| Caco-2 | Cytotoxicity | - | 1-20 µM | No obvious toxicity | [3] |
| H9c2 Cardiomyocytes | Cytotoxicity | - | Not specified | Nontoxic | [4] |
Table 2: In Vivo Efficacy of Protopanaxadiol (PPD)
| Animal Model | Condition | Dose | Effect | Reference |
| Mice | Type 2 Diabetes | 50 mg/kg & 150 mg/kg | Reduced fasting blood glucose | |
| Mice | Immobilization Stress | 10 mg/kg | Anxiolytic and anti-inflammatory effects | [5] |
| Tumor-bearing Mice | Combination with Cyclophosphamide | 50 mg/kg | Synergistically enhanced antitumor activity |
Table 3: In Vitro Efficacy and Cytotoxicity of Ocotillol-Type Compounds
| Compound | Cell Line | Assay Type | Endpoint | Concentration | Result | Reference | |---|---|---|---|---|---| | this compound & 24(S)-epimer | Caco-2 | Cytotoxicity | - | 1–20 µM | No obvious cell toxicity |[3] | | Ocotillol-type derivatives | HeLa | Cytotoxicity | IC50 | 4.58 - 19.84 µM | Good activity |[6] | | Ocotillol | B16-F10 Melanoma | Antimelanogenic | - | Not specified | Inhibited melanin production without cytotoxicity |[7] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., PPD or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Lewis lung carcinoma) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: Randomly divide the mice into different treatment groups: vehicle control, test compound alone (e.g., PPD at 50 mg/kg), standard chemotherapeutic agent alone (e.g., cyclophosphamide at 20 mg/kg), and a combination of the test compound and the chemotherapeutic agent. Administer the treatments for a specified duration (e.g., daily for 10 days).[8]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. Measure the final tumor weight and perform further analyses such as histopathology or biomarker assessment.
Signaling Pathways and Mechanisms of Action
Protopanaxadiol (PPD) Signaling Pathways
PPD has been shown to exert its anticancer and other pharmacological effects by modulating multiple signaling pathways.[9][10]
Caption: Protopanaxadiol's multi-target signaling inhibition.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound in a cell-based assay.
Caption: Workflow for MTT-based cytotoxicity assay.
Comparative Discussion
The available data suggests that both Protopanaxadiol and this compound possess therapeutic potential, with PPD being more extensively studied.
Efficacy: PPD demonstrates moderate antiproliferative activity against a range of cancer cell lines in the micromolar range.[1][2] In vivo, it has shown efficacy in models of type 2 diabetes and stress, and can enhance the effects of conventional chemotherapy.[5] Data for this compound is less comprehensive, but ocotillol-type derivatives have shown promising cytotoxic effects against cancer cells, in some cases with lower IC50 values than PPD.[6] The stereochemistry at the C-24 position of the ocotillol side chain appears to be a critical determinant of its pharmacological activity and pharmacokinetic properties.[3]
Toxicity and Therapeutic Index: Direct LD50 values for calculating a therapeutic index are not available in the reviewed literature. However, several studies indicate a favorable preliminary safety profile for both compounds. PPD has been described as having low toxicity to non-cancer cells.[10] Similarly, this compound and its epimer did not exhibit significant cytotoxicity in Caco-2 cells at concentrations up to 20 µM, and were found to be non-toxic to cardiomyocytes.[3][4] The higher potency of some ocotillol derivatives compared to PPD, coupled with a potentially low toxicity profile, suggests that this compound and related compounds may possess a more favorable therapeutic index. However, this remains to be confirmed through dedicated toxicology studies.
Mechanism of Action: PPD's mechanism of action is multifaceted, involving the modulation of several key signaling pathways implicated in cancer and inflammation, including NF-κB, JNK, MAPK/ERK, and PI3K/Akt.[9] The detailed signaling pathways for this compound are less elucidated, though its anti-inflammatory and other biological activities suggest it may also interact with these or similar pathways.
Conclusion
Both Protopanaxadiol and its derivative, this compound, represent promising scaffolds for the development of novel therapeutics. PPD has a broader base of preclinical evidence supporting its efficacy in various disease models. However, the potentially higher potency and favorable preliminary safety profile of ocotillol-type compounds, including this compound, warrant further investigation.
Future research should focus on obtaining definitive LD50 and ED50 values to establish a clear therapeutic index for both compounds. Head-to-head comparative studies under standardized conditions are necessary to accurately assess their relative efficacy and safety. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways of this compound will be crucial for its clinical translation.
References
- 1. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumor efficacy of 20(S)-protopanaxadiol, an active metabolite of ginseng, according to fasting on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimelanogenic Activity of Ocotillol-Type Saponins from Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial effects of 20(S)-protopanaxadiol on antitumor activity and toxicity of cyclophosphamide in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ocotillol Stereoisomers
For researchers, scientists, and drug development professionals engaged in the study of ocotillol and its stereoisomers, the selection of a robust and reliable analytical method is paramount for accurate quantification in various matrices. Ocotillol, a dammarane-type sapogenin derived from several plants of the Panax genus, possesses multiple chiral centers, leading to the existence of stereoisomers such as the 24(R) and 24(S) epimers. These stereoisomers can exhibit different pharmacological and pharmacokinetic profiles, necessitating their individual quantification.
This guide provides a comparative overview of two prominent analytical techniques for the analysis of ocotillol-type saponins, the direct precursors to ocotillol: High-Performance Liquid Chromatography with Photodiode Array and Evaporative Light Scattering Detection (HPLC-PDA/ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies for ocotillol stereoisomers are not extensively published, this guide compiles and compares data from validated methods for closely related ocotillol-type saponins to provide a framework for method selection and validation.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of each analytical method is summarized in the tables below, offering a clear comparison of their key validation parameters. This allows for an informed decision based on the specific requirements of the intended application, such as required sensitivity, sample throughput, and available instrumentation.
Table 1: HPLC-PDA/ELSD Method Validation Parameters for Ocotillol-Type Saponin (Majonoside R2)
| Validation Parameter | HPLC-PDA | HPLC-ELSD |
| Linearity Range | 15.63 - 250.00 µg/mL | 15.63 - 250.00 µg/mL |
| Correlation Coefficient (r) | > 0.9990 | > 0.9990 |
| Limit of Detection (LOD) | 0.98 µg/mL | 1.95 µg/mL |
| Limit of Quantification (LOQ) | 3.26 µg/mL | 6.51 µg/mL |
| Precision (RSD%) | < 2.0% | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
Data derived from a validated method for Majonoside R2, an ocotillol-type saponin.[1]
Table 2: LC-MS/MS Method Performance Characteristics for Ocotillol
| Validation Parameter | LC-MS/MS |
| Linearity Range | Good linearity in the established concentration range |
| Correlation Coefficient (r) | > 0.996 |
| Sensitivity (LOD/LOQ) | High sensitivity suitable for pharmacokinetic studies |
| Precision (RSD%) | Within acceptable limits for bioanalytical methods |
| Accuracy (Recovery) | Within acceptable limits for bioanalytical methods |
Performance characteristics as described in a pharmacokinetic study of ocotillol. Specific quantitative data for all validation parameters were not detailed in the abstract.[2]
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation and cross-validation of analytical methods. Below are the methodologies for the HPLC-PDA/ELSD and LC-MS/MS methods.
HPLC-PDA/ELSD Method for Ocotillol-Type Saponins[1]
This method is suitable for the quantification of ocotillol-type saponins in plant materials and extracts.
1. Sample Preparation:
-
Accurately weigh 100 mg of powdered sample into a 15 mL tube.
-
Add 5 mL of 80% methanol and extract using ultrasonication for 20 minutes.
-
Repeat the extraction two more times.
-
Combine the extracts and evaporate to dryness.
-
Reconstitute the residue in a known volume of methanol for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector and an evaporative light scattering detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
PDA: Monitoring at 203 nm.
-
ELSD: Drift tube temperature at 60°C and nebulizer gas pressure at 3.5 bar.
-
3. Method Validation:
-
The method was validated according to ICH and AOAC guidelines for specificity, linearity, range, limits of detection and quantification, repeatability, and accuracy.[1]
LC-MS/MS Method for Ocotillol in Biological Matrices[2]
This method is designed for the sensitive quantification of ocotillol in plasma samples, making it ideal for pharmacokinetic studies.
1. Sample Preparation:
-
To a plasma sample, add a protein precipitation agent such as methanol.
-
Include an internal standard (e.g., Panaxatriol) to correct for matrix effects and extraction variability.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
LC System: A standard UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Shim-pack GIST C18).[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier such as formic acid to improve ionization.
-
Flow Rate: A typical flow rate for a UPLC system (e.g., 0.3 - 0.5 mL/min).
-
Injection Volume: A small volume (e.g., 1-5 µL).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transitions for ocotillol and the internal standard would be optimized.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the analytical method validation and sample analysis processes.
Concluding Remarks
The choice between HPLC-PDA/ELSD and LC-MS/MS for the analysis of ocotillol stereoisomers depends largely on the research objective. The HPLC-PDA/ELSD method offers a cost-effective and robust solution for the quality control of herbal materials and extracts where high sensitivity is not the primary requirement. Its validation for a closely related ocotillol-type saponin demonstrates its suitability for quantifying major components.
In contrast, the LC-MS/MS method provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace levels of ocotillol and its stereoisomers need to be quantified in complex biological matrices like plasma. The use of an internal standard in the LC-MS/MS method is crucial for ensuring accuracy and precision by compensating for matrix effects.
For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both methodologies. The results can then be statistically compared to ensure consistency and reliability across the different analytical platforms. This approach will provide a high degree of confidence in the generated data, which is essential for regulatory submissions and advancing the scientific understanding of ocotillol stereoisomers.
References
comparing the gene expression profiles induced by 20(S),24(R)-Ocotillol and its epimer
A deep dive into the stereoselective effects of 20(S),24(R)-Ocotillol and its 24(S) epimer on cellular mechanisms, highlighting key differences in their anti-inflammatory and pharmacokinetic profiles.
Introduction
Ocotillol-type ginsenosides, metabolites of protopanaxadiol ginsenosides, have garnered significant interest in pharmacological research due to their diverse biological activities. The stereochemistry of these compounds, particularly at the C24 position, plays a crucial role in determining their therapeutic efficacy and pharmacokinetic properties. This guide provides a comparative analysis of two key epimers: this compound and 20(S),24(S)-Ocotillol, focusing on their differential effects on inflammatory pathways and P-glycoprotein (P-gp) expression. While comprehensive gene expression profiling data from microarray or RNA-sequencing studies are not yet available in the public domain, existing research provides valuable insights into their distinct mechanisms of action.
Comparative Analysis of Pharmacological Effects
The biological activity of the two ocotillol epimers exhibits notable differences, particularly in their anti-inflammatory effects. These differences are rooted in their stereoselective interactions with cellular targets.
| Biological Effect | This compound | 20(S),24(S)-Ocotillol (epimer) | Key Findings |
| Anti-inflammatory Activity | Primarily inhibits the release of tumor necrosis factor-alpha (TNF-α). | Primarily inhibits the release of prostaglandin E2 (PGE2). | The anti-inflammatory actions are stereospecific, targeting different key mediators of inflammation.[1] |
| P-glycoprotein (P-gp) Expression | No significant effect on P-gp expression in Caco-2 cells was observed via Western blot analysis. | No significant effect on P-gp expression in Caco-2 cells was observed via Western blot analysis. | While both epimers inhibit P-gp function, they do not appear to alter the expression of the ABCB1 gene that encodes for P-gp.[2][3] |
| P-glycoprotein (P-gp) Inhibition | Stronger inhibitor of P-gp function in in-situ single-pass intestinal perfusion models. | Weaker inhibitor of P-gp function compared to the 24(R)-epimer. | The 24(R) configuration leads to a more potent inhibition of P-gp's efflux pump activity.[2][3] |
Experimental Methodologies
The following protocols are representative of the key experiments conducted to elucidate the differential effects of the ocotillol epimers.
In Vitro Anti-inflammatory Activity Assessment
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Lipopolysaccharide (LPS) Stimulation: Cells are stimulated with LPS to induce an inflammatory response, leading to the release of inflammatory mediators.
-
Treatment: The stimulated cells are treated with varying concentrations of this compound and its 24(S)-epimer.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and Interleukin-6 (IL-6): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
P-glycoprotein (P-gp) Expression Analysis (Western Blot)
-
Cell Culture and Treatment: Caco-2 cells are cultured to form a confluent monolayer and then treated with this compound or its 24(S)-epimer for a specified duration (e.g., 48 and 72 hours).
-
Protein Extraction: Total protein is extracted from the treated cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-gp. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified and normalized to a loading control like β-actin.[3][4]
Visualizing the Science
Differential Anti-inflammatory Signaling Pathways
Caption: Differential inhibition of inflammatory pathways by ocotillol epimers.
Conceptual Workflow for Comparative Gene Expression Analysis
Caption: A proposed workflow for a comprehensive gene expression study.
Conclusion and Future Directions
The available evidence strongly indicates that the stereochemistry at the C24 position of ocotillol significantly influences its pharmacological properties. While this compound and its 24(S)-epimer both exhibit anti-inflammatory activity, they do so by modulating different inflammatory mediators. Furthermore, their interaction with the drug transporter P-glycoprotein differs in potency, which has important implications for their pharmacokinetics and potential drug-drug interactions.
The lack of publicly available genome-wide expression data represents a significant knowledge gap. Future research employing techniques such as RNA-sequencing or microarrays is crucial to comprehensively map the differential gene expression profiles induced by these epimers. Such studies would provide a deeper understanding of their mechanisms of action and could unveil novel therapeutic targets and applications.
References
- 1. Synthesis and In Vitro Anti-inflammatory Activity of C20 Epimeric Ocotillol-Type Triterpenes and Protopanaxadiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of 20(S),24(R)-Ocotillol: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of 20(S),24(R)-Ocotillol, this guide outlines procedural steps to ensure the safety of laboratory personnel and the protection of the environment. In the absence of specific disposal directives for this compound, a precautionary approach, treating it as a potentially hazardous chemical, is recommended.
Waste Identification and Handling
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and spill cleanup materials, should be considered hazardous waste.
Personal Protective Equipment (PPE)
Prior to handling this compound waste, personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][2][3][4][5] This includes:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[2][3]
-
Lab Coat: A lab coat or gown should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary.[2][3][4]
Step-by-Step Disposal Procedure
1. Waste Segregation:
-
Solid Waste: Collect solid this compound and contaminated disposable materials (e.g., weighing paper, contaminated gloves, and absorbent pads) in a designated, leak-proof hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[6][7]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste.[7] For solid waste, a sturdy, sealable bag or a wide-mouth container is suitable. For liquid waste, use a screw-cap bottle.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be included.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Keep waste containers sealed when not in use.
4. Disposal of Contaminated Labware:
-
Disposable Labware: Items such as pipette tips, and plastic vials that have come into contact with this compound should be disposed of as solid hazardous waste.
-
Reusable Labware: Glassware and other reusable equipment should be decontaminated. A triple rinse with a suitable solvent (such as ethanol or acetone, in which ocotillol is soluble) is recommended. The rinsate must be collected and disposed of as liquid hazardous waste.
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced or removed.
6. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[8][9]
Spill Management
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area with a suitable solvent, and collect all cleanup materials in a sealed container labeled as hazardous waste.
Disposal Workflow
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. falseguridad.com [falseguridad.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. realsafety.org [realsafety.org]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 20(S),24(R)-Ocotillol
This guide provides crucial safety and logistical information for the handling and disposal of 20(S),24(R)-Ocotillol, a dammarane-type triterpenoid sapogenin isolated from plants of the Panax genus. While specific hazard data for this compound is limited, this document outlines best practices based on its likely physical and chemical properties as a powdered, non-volatile substance intended for laboratory research.
I. Personal Protective Equipment (PPE) & Engineering Controls
When handling this compound, especially in its powdered form, appropriate personal protective equipment and engineering controls are essential to minimize exposure.
| Control | Minimum Requirement | Specification |
| Engineering Controls | Chemical Fume Hood or Ventilated Enclosure | Recommended when weighing or handling larger quantities of the powder to prevent inhalation of dust. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Inspect gloves for tears or holes before and after use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect against accidental spills. |
| Respiratory Protection | Not generally required for small quantities | If significant dust is generated, a NIOSH-approved N95 respirator or higher is recommended. |
II. Operational Plan: Step-by-Step Handling Procedures
This protocol ensures the safe handling of this compound from receipt to use in experiments.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Preparation :
-
Before handling, ensure all necessary PPE is donned correctly.
-
If working with the powdered form, perform all weighing and initial dilutions inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to handle the powder and avoid creating dust clouds.
-
-
Solubilization : this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] Prepare solutions in a fume hood, adding the solvent to the powder slowly to avoid splashing.
-
Experimental Use :
-
Handle all solutions containing this compound with the same care as the pure compound.
-
Clearly label all containers with the compound name and concentration.
-
-
Decontamination : After handling, wipe down the work area (fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste. Wash hands thoroughly with soap and water.
III. Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Rinse mouth with water. Seek medical attention. |
| Spill | For a small spill of the powder, gently sweep it up to avoid creating dust and place it in a sealed container for disposal. For a solution spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site. |
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
-
Unused Compound : Dispose of any unwanted this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials : All materials that have come into direct contact with the compound, including pipette tips, microfuge tubes, gloves, and cleaning materials, should be collected in a designated, sealed waste container.
-
Solutions : Liquid waste containing this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal. The solvent used will dictate the specific disposal route.
V. Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
